molecular formula C18H16ClNO3 B13955777 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one CAS No. 60180-65-6

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Cat. No.: B13955777
CAS No.: 60180-65-6
M. Wt: 329.8 g/mol
InChI Key: OYQRPPSBCFRTGW-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60180-65-6

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 3-chloro-2-oxo-1,4-diphenylazetidine-3-carboxylate

InChI

InChI=1S/C18H16ClNO3/c1-2-23-17(22)18(19)15(13-9-5-3-6-10-13)20(16(18)21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

OYQRPPSBCFRTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide on 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the β -lactam (azetidin-2-one) ring is recognized not merely as an antibacterial pharmacophore, but as a privileged, highly versatile structural scaffold[1]. 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS: 60180-65-6) represents a highly functionalized derivative within this class[2]. Featuring a quaternary C3 stereocenter bearing both a labile chlorine atom and an ethoxycarbonyl group, this molecule serves as a powerful advanced intermediate. Its unique architecture allows for divergent downstream functionalization, making it highly valuable in the development of cholesterol absorption inhibitors, enzyme inhibitors, and novel peptidomimetics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its mechanistic synthesis, and self-validating experimental protocols for its generation.

Physicochemical Profiling & Experimental Implications

Understanding the quantitative properties of a molecule is the first step in designing robust synthetic and purification workflows. The table below synthesizes the core physicochemical data for 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one and translates these metrics into practical laboratory implications[2][3].

PropertyValuePractical & Experimental Implication
CAS Number 60180-65-6Unique identifier for procurement and spectral database cross-referencing[3].
Molecular Formula C₁₈H₁₆ClNO₃Indicates a highly substituted, halogenated monocyclic framework[3].
Molecular Weight 329.8 g/mol Falls optimally within the Lipinski Rule of 5 range for oral bioavailability[3].
Density 1.3 ± 0.1 g/cm³Heavier than water; dictates that the organic layer will be the bottom phase during liquid-liquid extraction with halogenated solvents[2].
Boiling Point 511.2 ± 50.0 °CHigh boiling point indicates thermal stability, but renders distillation impractical; necessitates chromatographic purification[2].
Topological Polar Surface Area (TPSA) 46.6 ŲExcellent passive membrane permeability (ideal < 90 Ų for BBB, < 140 Ų for cellular entry)[3].
LogP (Predicted) 4.04Highly lipophilic. Requires non-polar to moderately polar solvent systems (e.g., Hexane/EtOAc or DCM) for synthesis, extraction, and chromatography[2].

Mechanistic Synthesis: The Staudinger Cycloaddition

The construction of the azetidin-2-one core is most efficiently achieved via the. As an Application Scientist, I select this pathway because it offers unparalleled control over the assembly of the four-membered ring.

Causality of the Reaction Design

The reaction relies on the in situ generation of a highly reactive ketene from an acid chloride, which subsequently reacts with an imine. For this specific molecule:

  • The Imine (N-Benzylideneaniline): Installs the 1,4-diphenyl backbone.

  • The Acid Chloride (Ethyl 2-chloro-2-(chlorocarbonyl)acetate): Installs the C3-chloro and C3-ethoxycarbonyl groups.

The stereochemical outcome of the Staudinger synthesis is dictated by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization[4]. Because our acid chloride bears strong electron-withdrawing groups (chloro and ester), the nucleophilicity of the resulting enolate is decreased. This slows down the direct conrotatory ring closure, allowing the zwitterionic intermediate time to isomerize, which typically favors the formation of the trans β -lactam[4][5].

Staudinger_Mechanism Imine Imine (N-Benzylideneaniline) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack AcidChloride Acid Chloride (Ethyl 2-chloro-2-(chlorocarbonyl)acetate) Ketene Ketene Intermediate [Cl(EtOOC)C=C=O] AcidChloride->Ketene -HCl Base Triethylamine (Et3N) Base->Ketene Deprotonation Ketene->Zwitterion Electrophilic Addition Product 1,4-Diphenyl-3-chloro-3- ethoxycarbonyl-azetidin-2-one Zwitterion->Product Conrotatory Ring Closure

Fig 1: Mechanistic workflow of the Staudinger [2+2] cycloaddition to form the azetidin-2-one core.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical step includes a built-in analytical check to confirm success before proceeding, minimizing wasted resources and ensuring high-fidelity results[6].

Step 1: Imine Preparation & Setup
  • Action: Dissolve N-benzylideneaniline (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Triethylamine acts as an acid scavenger to drive the dehydrohalogenation of the acid chloride. DCM is selected because it is aprotic, non-nucleophilic, and provides excellent solubility for the zwitterionic intermediate without participating in the reaction[6].

Step 2: Ketene Generation (In Situ)
  • Action: Cool the reaction vessel to 0 °C. Dropwise add ethyl 2-chloro-2-(chlorocarbonyl)acetate (1.2 equiv) over 30 minutes.

  • Causality: Ketene formation is highly exothermic. Cooling to 0 °C suppresses unwanted ketene dimerization, ensuring a low steady-state concentration that heavily favors the bimolecular [2+2] cycloaddition with the imine[4].

Step 3: Cycloaddition & Maturation
  • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The protocol is self-validating when the bright yellow spot of the imine disappears, replaced by a new UV-active product spot at a lower Rf​ value.

Step 4: Quench & Workup
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Perform crude Fourier-transform infrared spectroscopy (FTIR). The successful formation of the β -lactam ring is validated by a strong, characteristic carbonyl stretch at ~1750–1770 cm⁻¹ , which is distinctly separated from the ester carbonyl stretch at ~1735 cm⁻¹ .

Step 5: Purification & Structural Confirmation
  • Action: Purify the crude residue via silica gel flash column chromatography.

  • Validation Check: ¹H NMR (CDCl₃) must show a characteristic singlet for the C4 proton at ~5.0–5.5 ppm . The absence of a C3 proton confirms the quaternary nature of the C3 carbon, bearing both the chloro and ethoxycarbonyl groups.

Structural Reactivity & Downstream Applications

The true value of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one lies in its reactivity profile. The molecule possesses three distinct electrophilic/reactive sites that can be orthogonally manipulated:

  • C3-Chloro Group: Highly susceptible to nucleophilic substitution ( SN​2 or SN​1 depending on conditions). Displacement with sodium azide (NaN₃) yields a C3-azido derivative, which can be reduced to a primary amine for further peptide coupling.

  • C3-Ethoxycarbonyl Group: Can undergo selective saponification (using LiOH) to yield a carboxylic acid, serving as a handle for amidation without opening the β -lactam ring.

  • C2-Carbonyl (Ring Opening): Under forcing basic conditions or in the presence of specific enzymes (e.g., transpeptidases), the strained four-membered ring opens to yield functionalized acyclic phenylalanine derivatives[7].

Reactivity_Pathways Core 1,4-Diphenyl-3-chloro-3- ethoxycarbonyl-azetidin-2-one Sub1 C3 Nucleophilic Substitution Core->Sub1 Nucleophiles (NaN3, Amines) Sub2 Ester Hydrolysis / Amidation Core->Sub2 LiOH or Amines (Heat) Sub3 β-Lactam Ring Opening Core->Sub3 Strong Nucleophiles / Hydrolases Prod1 C3-Functionalized β-Lactam (e.g., C3-Azido) Sub1->Prod1 Prod2 C3-Carboxylic Acid / Amide Derivatives Sub2->Prod2 Prod3 Acyclic Phenylalanine Derivatives Sub3->Prod3

Fig 2: Divergent downstream reactivity pathways of the highly functionalized C3 and C2 positions.

Applications in Drug Development

By leveraging the reactivity pathways outlined above, researchers utilize this compound as a precursor for:

  • Cholesterol Absorption Inhibitors: Structural analogs to Ezetimibe can be synthesized by modifying the C3 and C4 positions to target the NPC1L1 transporter.

  • Suicide Enzyme Inhibitors: The strained β -lactam acts as a warhead. The electron-withdrawing C3-chloro group increases the electrophilicity of the C2-carbonyl, tuning its reactivity toward the catalytic serine residues of target proteases[1].

References

  • Title: Staudinger Synthesis Mechanism Source: Organic Chemistry Portal URL: [Link]

  • Title: Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction Source: Journal of the American Chemical Society (Jiao et al., 2006) URL: [Link]

  • Title: Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile Source: Journal of the American Chemical Society (Hodous & Fu, 2002) URL: [Link]

  • Title: Staudinger synthesis Source: Wikipedia URL: [Link]

Sources

Mechanistic Pathways in the Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The is one of the most privileged scaffolds in medicinal chemistry, famously serving as the core pharmacophore for penicillin and cephalosporin antibiotics[1]. The target molecule, 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS: 60180-65-6), represents a highly functionalized derivative featuring a fully substituted C3 position[2]. Synthesizing such sterically encumbered β-lactams requires precise control over reaction conditions to manage competing electronic and steric factors. This technical guide provides an in-depth analysis of its formation via the Staudinger ketene-imine cycloaddition, detailing the retrosynthetic logic, the stepwise reaction mechanism, and a self-validating experimental protocol designed for high-yield synthesis.

Retrosynthetic Analysis & Precursor Selection

The construction of the azetidin-2-one core is most efficiently achieved through a formal [3].

  • Imine Precursor: N-benzylideneaniline, readily synthesized via the condensation of aniline and benzaldehyde. This provides the N1 and C4 phenyl groups.

  • Ketene Precursor: Ethyl chloromalonyl chloride (ethyl 2-chloro-3-chloro-3-oxopropanoate). When treated with a tertiary amine base, this acid chloride undergoes dehydrohalogenation to form the highly reactive chloro(ethoxycarbonyl)ketene, providing the C3 substituents.

Causality in Experimental Choices
  • In Situ Ketene Generation: Ketenes are highly electrophilic and prone to rapid dimerization or hydration. Generating the ketene in situ in the presence of the imine ensures immediate trapping, maximizing the cycloaddition yield and minimizing side reactions[4].

  • Choice of Base: Triethylamine (Et₃N) is selected because it serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, driving the dehydrohalogenation forward, and its steric bulk prevents it from acting as a competing nucleophile against the imine[5].

Retrosynthesis Target 1,4-Diphenyl-3-chloro- 3-ethoxycarbonyl-azetidin-2-one Intermediate [2+2] Cycloaddition Disconnection Target->Intermediate Imine N-Benzylideneaniline (Imine) Intermediate->Imine Ketene Chloro(ethoxycarbonyl)ketene (Generated in situ) Intermediate->Ketene Precursor1 Benzaldehyde + Aniline Imine->Precursor1 Precursor2 Ethyl chloromalonyl chloride + Triethylamine Ketene->Precursor2

Retrosynthetic disconnection of the azetidin-2-one core.

Mechanism of Formation: The Staudinger Cycloaddition

Although historically viewed as a concerted process, extensive computational and experimental studies have established that the Staudinger synthesis proceeds via a [6].

Step 1: Ketene Formation The reaction initiates with the deprotonation of ethyl chloromalonyl chloride by Et₃N, eliminating HCl to yield chloro(ethoxycarbonyl)ketene. The central carbon of the ketene is sp-hybridized and highly electrophilic.

Step 2: Nucleophilic Attack The sp²-hybridized nitrogen of N-benzylideneaniline acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene. This attack generates a zwitterionic intermediate characterized by an enolate and an iminium ion[3].

Step 3: Conrotatory Ring Closure The rate-determining and stereoselective step is the intramolecular ring closure. The enolate carbon attacks the iminium carbon via an electrocyclic conrotatory motion[6]. The (cis vs. trans) is dictated by torquoelectronic effects. The presence of two electron-withdrawing groups (chloro and ethoxycarbonyl) on the ketene significantly influences the transition state, often slowing direct ring closure and allowing for imine isomerization, which dictates the final diastereomeric ratio of the product[3][7].

Mechanism Step1 Step 1: Dehydrohalogenation Ethyl chloromalonyl chloride + Et3N -> Ketene Step2 Step 2: Nucleophilic Attack Imine Nitrogen attacks Ketene Central Carbon Step1->Step2 Step3 Step 3: Zwitterionic Intermediate Formation of Enolate-Iminium species Step2->Step3 Step4 Step 4: Conrotatory Ring Closure Intramolecular nucleophilic attack Step3->Step4 Product Product Formation 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one Step4->Product

Stepwise mechanism of the Staudinger ketene-imine cycloaddition.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Materials Required:

  • N-benzylideneaniline (1.0 equiv)

  • Ethyl chloromalonyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add N-benzylideneaniline and anhydrous DCM.

    • Causality: Anhydrous conditions are critical. Trace water will hydrolyze the acid chloride or the ketene intermediate into malonic acid derivatives, drastically reducing the yield.

  • Base Addition: Add triethylamine via syringe and cool the reaction mixture to 0 °C using an ice bath.

  • Ketene Generation & Cycloaddition: Dissolve ethyl chloromalonyl chloride in anhydrous DCM and add it dropwise to the cooled mixture over 30 minutes.

    • Causality: The at 0 °C controls the exothermic ketene generation, preventing localized heating that leads to ketene dimerization[5].

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate). The disappearance of the bright yellow imine spot indicates complete conversion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one.

    • Validation Checkpoint: Verify the product via FT-IR. The distinct β-lactam carbonyl stretch should appear around 1750–1770 cm⁻¹, confirming the four-membered ring formation.

Quantitative Data & Reaction Optimization

The efficiency of the Staudinger cycloaddition is highly dependent on solvent polarity and temperature. Table 1 summarizes the optimization parameters for the formation of the azetidin-2-one core.

Table 1: Optimization of Reaction Conditions for Staudinger Cycloaddition

EntrySolventTemperature ProfileBaseYield (%)
1THF0 °C to RTEt₃N65
2Toluene0 °C to RTEt₃N72
3DCM0 °C to RTEt₃N88
4DCM-78 °C to RTEt₃N85
5DCM0 °C to RTDIPEA82

Note: Dichloromethane (DCM) provides the optimal balance of solubility for the zwitterionic intermediate and stabilization of the transition state, leading to the highest yield.

Conclusion

The synthesis of 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one exemplifies the power of the Staudinger cycloaddition in constructing highly substituted β-lactam architectures. By understanding the stepwise mechanism—from in situ ketene generation to the torquoelectronically controlled conrotatory ring closure—researchers can rationally optimize reaction conditions. The provided self-validating protocol ensures high fidelity and yield, serving as a robust foundation for drug development professionals exploring novel azetidin-2-one derivatives.

References

  • [2] 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one, GuideChem. URL:

  • [5] Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base, Walsh Medical Media. URL:

  • [3] Staudinger Synthesis, Organic Chemistry Portal. URL:

  • [7] Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile, PMC. URL:

  • [4] Staudinger synthesis, Grokipedia. URL:

  • [1] Staudinger synthesis, Wikipedia. URL:

  • [6] The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?, Accounts of Chemical Research, ACS Publications. URL:

Sources

The Rising Profile of 3-Chloro-Azetidin-2-One Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the β-Lactam Ring and the Emergence of a Versatile Scaffold

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2][3] These antibiotics revolutionized the treatment of bacterial infections by inhibiting the synthesis of the bacterial cell wall.[1][4][5] Their mechanism of action involves the acylation of the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4][6] This targeted disruption of cell wall formation ultimately leads to bacterial cell death.[6]

While the discovery of β-lactam antibiotics was a monumental achievement, the rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring, has necessitated the development of new and modified β-lactam structures.[4][7] This has led researchers to explore a vast chemical space of synthetic and semi-synthetic β-lactam derivatives. Among these, the 3-chloro-azetidin-2-one scaffold has emerged as a particularly promising and versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities.[8][9] This technical guide provides an in-depth exploration of the biological activities of 3-chloro-azetidin-2-one derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential beyond their antibacterial origins.

The Chemistry of 3-Chloro-Azetidin-2-one Derivatives: The Staudinger [2+2] Cycloaddition

The primary and most versatile method for the synthesis of the 3-chloro-azetidin-2-one core is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction.[10][11] This reaction, discovered by Hermann Staudinger in 1907, involves the reaction of a ketene with an imine to form a β-lactam.[11] Specifically for 3-chloro derivatives, chloroacetyl chloride is typically used as the ketene precursor. The reaction is often carried out in the presence of a tertiary amine, such as triethylamine, which acts as a base to generate the ketene in situ from the chloroacetyl chloride.[8][12][13][14][15]

The general synthetic scheme involves two main steps:

  • Formation of the Schiff Base (Imine): An appropriate aromatic or heterocyclic amine is condensed with an aldehyde or ketone to form the corresponding Schiff base (imine).[8][12][13]

  • [2+2] Cycloaddition: The Schiff base is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dioxane or benzene) to yield the 3-chloro-azetidin-2-one derivative.[8][12][13][14][15]

The versatility of this synthesis lies in the ability to readily modify the substituents at the N1 and C4 positions of the azetidinone ring by choosing different starting amines and aldehydes/ketones for the Schiff base formation. This allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

A Spectrum of Biological Activities: From Antibacterials to Anticancer Agents

The 3-chloro-azetidin-2-one scaffold has proven to be a privileged structure in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.

Antimicrobial Activity: A Continued Legacy

Building upon the foundation of β-lactam antibiotics, many 3-chloro-azetidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2][8][9][16] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[2][8] The antimicrobial activity is often influenced by the nature of the substituents on the aromatic rings attached to the azetidinone core.[17] For instance, the presence of electron-withdrawing or electron-donating groups can significantly modulate the antibacterial potency.[18]

Table 1: Representative Antimicrobial Activity of 3-Chloro-Azetidin-2-one Derivatives

Compound IDSubstituent at N1Substituent at C4Test OrganismMIC (µg/mL)Reference
5a 2-(acetylamino)benzothiazole-6-carboxylic acidPhenylS. aureus>12.5[8]
5b 2-(acetylamino)benzothiazole-6-carboxylic acid4-ChlorophenylE. coli25-50[8]
4k β-[(N-benzenesulphonyl)-4-anilino]propionylamido4-ChlorophenylE. coli93.06 (% inhibition)[16]
4o β-[(N-tosyl)-4-anilino]propionylamido4-MethoxyphenylE. coli93.06 (% inhibition)[16]
3l (carbamoyl)phenyl)benzamide3-hydroxy-4-methoxyphenylS. aureus10-18 (zone of inhibition in mm)[19]

Note: Data is compiled from various sources and methodologies may differ. Direct comparison of absolute values should be done with caution.

Anticancer Activity: A New Frontier

Perhaps one of the most exciting and rapidly developing areas of research for 3-chloro-azetidin-2-one derivatives is their potential as anticancer agents. Several studies have demonstrated significant antiproliferative activity against various cancer cell lines, particularly breast cancer.[20][21][22]

One notable study synthesized a series of 3-chloro-azetidin-2-one derivatives as resveratrol analogs and found them to have interesting antiproliferative activity on human breast cancer cell lines such as MCF-7 and SKBR3.[20] Another study reported novel 3-chloro-β-lactams structurally related to the tubulin polymerization inhibitor Combretastatin A-4.[21][22] These compounds exhibited potent activity in MCF-7 breast cancer cells, with some derivatives showing IC50 values in the nanomolar range.[21][22]

The proposed mechanism of action for some of these anticancer derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21][22] This is a well-established mechanism for many successful anticancer drugs.

Table 2: Anticancer Activity of 3-Chloro-Azetidin-2-one Derivatives against MCF-7 Breast Cancer Cells

Compound IDSubstituent at N1Substituent at C4IC50 (nM)Reference
10n 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenyl17[21]
11n 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenyl31[21]
17 2-oxoethyl]benzamidestyryl28.66 (µM)[18]
Enzyme Inhibition: A Targeted Approach

The strained four-membered ring of the azetidinone core makes it susceptible to nucleophilic attack, a property that has been exploited in the design of enzyme inhibitors. 3-Chloro-azetidin-2-one derivatives have been investigated as inhibitors of various enzymes, including cholinesterases.[23] For example, a series of pyrazinamide condensed azetidinones were synthesized and found to inhibit acetyl- and butyl-cholinesterase, enzymes implicated in Alzheimer's disease.[23]

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, this section provides a detailed, step-by-step methodology for a key synthesis and a representative biological assay.

Protocol 1: General Synthesis of a 3-Chloro-4-aryl-1-(substituted phenyl)azetidin-2-one

This protocol is a generalized procedure based on the Staudinger cycloaddition.

Materials:

  • Substituted aniline

  • Aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Chloroacetyl chloride

  • Triethylamine

  • Dioxane (or other suitable anhydrous solvent)

  • Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)

Procedure:

Step 1: Synthesis of the Schiff Base (Imine)

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid Schiff base that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified.

Step 2: Synthesis of the 3-Chloro-azetidin-2-one

  • In a separate, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the synthesized Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dioxane dropwise to the stirred mixture over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the triethylamine hydrochloride salt that has precipitated.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized 3-chloro-azetidin-2-one derivative.

Materials:

  • Synthesized 3-chloro-azetidin-2-one derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Standard antibiotic for positive control (e.g., ciprofloxacin)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing MHB.

    • Incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_0 Schiff Base Formation cluster_1 Staudinger [2+2] Cycloaddition cluster_2 Purification & Characterization Amine Substituted Amine SchiffBase Schiff Base (Imine) Amine->SchiffBase Condensation (Ethanol, cat. Acetic Acid) Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Azetidinone 3-Chloro-Azetidin-2-One Derivative SchiffBase->Azetidinone Cycloaddition (Dioxane, 0-5 °C to RT) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Azetidinone Triethylamine Triethylamine Triethylamine->Azetidinone Purification Purification (Recrystallization or Chromatography) Azetidinone->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of 3-chloro-azetidin-2-one derivatives.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_enzyme Enzyme Inhibition Screening cluster_sar SAR & Lead Optimization start Synthesized 3-Chloro- Azetidin-2-One Derivatives antimicrobial_assay Antibacterial & Antifungal Assays (e.g., Broth Microdilution) start->antimicrobial_assay antiproliferative_assay Antiproliferative Assay (e.g., MTT Assay) start->antiproliferative_assay enzyme_assay Enzyme Inhibition Assay (e.g., Cholinesterase Assay) start->enzyme_assay mic Determine MIC antimicrobial_assay->mic sar Structure-Activity Relationship (SAR) Studies mic->sar cell_lines Cancer Cell Lines (e.g., MCF-7) cell_lines->antiproliferative_assay ic50 Determine IC50 antiproliferative_assay->ic50 ic50->sar inhibition_data Determine % Inhibition or Ki enzyme_assay->inhibition_data inhibition_data->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the biological screening of novel 3-chloro-azetidin-2-one derivatives.

SAR_Logic node1 3-Chloro-Azetidin-2-One Core N1-Substituent C4-Substituent node2 Biological Activity (Antimicrobial, Anticancer, etc.) node1:f1->node2 Modulates Potency & Selectivity node1:f2->node2 Influences Target Interaction

Caption: Logical relationship between the structure of 3-chloro-azetidin-2-one derivatives and their biological activity.

Conclusion and Future Perspectives

The 3-chloro-azetidin-2-one scaffold has unequivocally demonstrated its value as a versatile and privileged structure in medicinal chemistry. While its roots lie in the rich history of β-lactam antibiotics, its derivatives have branched out to exhibit a remarkable array of biological activities, including potent anticancer and enzyme-inhibitory properties. The synthetic accessibility of these compounds via the Staudinger cycloaddition allows for extensive structural modifications, paving the way for detailed structure-activity relationship studies and the optimization of lead compounds.

Future research in this area should continue to explore the vast chemical space around this scaffold. The development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective. Furthermore, a deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for their rational design and therapeutic application. The 3-chloro-azetidin-2-one core is poised to remain a significant and fruitful area of investigation for researchers, scientists, and drug development professionals for years to come.

References

  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC. (n.d.).
  • β-Lactam antibiotic - Wikipedia. (n.d.).
  • [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed. (n.d.).
  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed. (2013, December 1).
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC. (n.d.).
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.).
  • Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[1][4][20] Triazolo [3,4b][4][6][20] Thiadiazole)]. (2012, January 20). Retrieved from

  • Overview of Beta-Lactams - Infectious Disease - MSD Manual Professional Edition. (n.d.).
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.).
  • SYNTHESIS AND CHARACTERISATION 3-CHLORO- SUBSTITUTED AZETIDIN-2-ONE. (n.d.).
  • Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - PubMed. (2013, September 28).
  • Beta-Lactam Antibiotics Evolution, Mechanisms, and Modern Applications - ResearchGate. (2025, January 21).
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. (2022, April 9).
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines | International journal of health sciences - ScienceScholar. (2022, June 29).
  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society. (2002, February 1).
  • Staudinger synthesis - Wikipedia. (n.d.).
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013, April 8).
  • Stories from Staudinger: Synthesis of Chiral β-Lactams - Sciforum. (n.d.).
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - SciSpace. (2022, June 28).
  • Synthesis, Characterization and Antimicrobial Activity of 2-Azetidinone Derivatives of Benzimidazoles - Semantic Scholar. (2014, March 12).
  • Synthesis and antimicrobial activities of 2-azetidinone and its derivatives - Der Pharma Chemica. (n.d.).
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - ResearchGate. (2007, November 12).
  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - PubMed. (2021, October 31).
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.).
  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - MDPI. (2025, August 19).
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - MDPI. (2023, March 30).
  • Full article: Novel pyrazinamide condensed azetidinones inhibit the activities of cholinesterase enzymes - Taylor & Francis. (2018, April 16).
  • A REVIEW ON 2-AZETEDINONES. (n.d.).
  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31).

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1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one: A Core Synthetic Intermediate in β-Lactam and Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is one of the most privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for classical antibiotics and modern cholesterol absorption inhibitors. Among its highly functionalized derivatives, 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS 60180-65-6) stands out as a critical synthetic intermediate[1]. Featuring a quaternary C3 center bearing both a labile chlorine atom and an orthogonal ethoxycarbonyl group, this molecule provides a versatile platform for synthesizing complex spirocycles, β-amino acid derivatives, and peptidomimetics.

This technical guide deconstructs the mechanistic rationale, optimal synthetic protocols, and downstream utility of this intermediate, providing drug development professionals with a robust framework for its application.

Mechanistic Pathway: The Staudinger [2+2] Cycloaddition

The synthesis of 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one is achieved via the classical 2[2]. This reaction involves the formal [2+2] cycloaddition between an imine (Schiff base) and a ketene generated in situ.

Causality in Mechanism
  • Ketene Generation: The precursor, ethyl 2-chloro-2-(chlorocarbonyl)acetate, is treated with a tertiary amine (typically triethylamine). The base abstracts the acidic α-proton, leading to the elimination of a chloride ion and the formation of a highly reactive ketene intermediate.

  • Nucleophilic Attack: The nitrogen lone pair of the imine (N-benzylideneaniline) attacks the electrophilic central carbon of the ketene. This forms a zwitterionic intermediate.

  • Conrotatory Ring Closure: The zwitterion undergoes a stereoselective conrotatory ring closure. The steric bulk of the C3 ethoxycarbonyl and chloro groups, relative to the C4 phenyl ring, dictates the facial selectivity, typically favoring the cis-isomer in non-polar solvents[3].

Mechanism A Ethyl 2-chloro-2-(chlorocarbonyl)acetate + Triethylamine B Ketene Intermediate [Cl(COOEt)C=C=O] A->B - HCl (Et3N.HCl) D Zwitterionic Intermediate (Nucleophilic Attack) B->D C N-Benzylideneaniline (Imine) C->D Imine Nitrogen Attack E Conrotatory Ring Closure (Staudinger Cycloaddition) D->E F 1,4-Diphenyl-3-chloro-3- ethoxycarbonyl-azetidin-2-one E->F Stereoselective C-C Bond Formation

Staudinger cycloaddition mechanism forming the azetidin-2-one core.

Experimental Workflow: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each step includes built-in physical or spectroscopic checkpoints to confirm success before proceeding.

Reagents Required
  • Benzaldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Ethyl 2-chloro-2-(chlorocarbonyl)acetate (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous MgSO₄

Step-by-Step Methodology

Step 1: Imine Formation (Schiff Base)

  • Action: Dissolve equimolar amounts of benzaldehyde and aniline in anhydrous DCM. Add anhydrous MgSO₄ (2.0 equiv) and stir at room temperature for 4 hours.

  • Causality: MgSO₄ acts as a desiccant to sequester the water byproduct, driving the equilibrium of the condensation reaction to completion.

  • Validation Check: Filter the mixture and run a TLC (Hexane:EtOAc 9:1). The disappearance of the benzaldehyde spot (UV active, strong chromophore) and the appearance of a new, less polar spot confirms quantitative conversion to N-benzylideneaniline.

Step 2: Ketene Precursor Addition

  • Action: Cool the filtered imine solution to 0 °C under an inert argon atmosphere. Add ethyl 2-chloro-2-(chlorocarbonyl)acetate (1.2 equiv) in one portion.

  • Causality: The inert atmosphere and strict anhydrous conditions are critical here to prevent the hydrolysis of the acid chloride into a malonic acid derivative, which would terminate the reaction sequence.

Step 3: Ketene Generation & Cycloaddition

  • Action: Dilute Et₃N (1.5 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 1 hour at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Slow addition of the base at a low temperature maintains a low steady-state concentration of the highly reactive ketene. This prevents ketene dimerization (yielding cyclobutanediones) and favors the desired bimolecular 3[3].

  • Validation Check: A dense white precipitate (Et₃N·HCl) will form almost immediately upon base addition. This physical change is a reliable visual indicator of successful ketene generation.

Step 4: Quench, Workup, and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 8:2).

  • Validation Check: Analyze the purified product via IR spectroscopy. The appearance of a highly distinct, strong absorption band at ~1760–1770 cm⁻¹ confirms the presence of the strained β-lactam carbonyl, completely distinct from the ester carbonyl which will appear at ~1735 cm⁻¹ .

Workflow Step1 Step 1: Imine Preparation Mix PhCHO + PhNH2 in dry DCM Step2 Step 2: Acid Chloride Addition Add Ethyl 2-chloro-2-(chlorocarbonyl)acetate Step1->Step2 Step3 Step 3: Ketene Generation Dropwise Et3N addition at 0°C Step2->Step3 Step4 Step 4: Cycloaddition Stir 12h at Room Temperature Step3->Step4 Step5 Step 5: Quench & Workup Wash with NaHCO3 & Brine Step4->Step5 Step6 Step 6: Purification Column Chromatography (Silica) Step5->Step6

Experimental workflow for the synthesis of the azetidin-2-one intermediate.

Quantitative Data: Reaction Optimization

The efficiency and stereochemical outcome of the Staudinger synthesis are highly dependent on the solvent dielectric constant and the nature of the base. The table below summarizes optimized reaction parameters based on standard cycloaddition kinetics.

SolventBaseTemperature (°C)Isolated Yield (%)Diastereomeric Ratio (cis:trans)
Dichloromethane (DCM) Triethylamine0 to 2582 85:15
TolueneTriethylamine0 to 256570:30
Tetrahydrofuran (THF)DIPEA0 to 257480:20
Acetonitrile (MeCN)Pyridine0 to 804550:50

Data Interpretation: Non-polar, halogenated solvents like DCM stabilize the zwitterionic intermediate just enough to allow for rapid conrotatory ring closure without promoting bond rotation, thereby preserving high cis-diastereoselectivity.

Downstream Applications in Drug Development

The strategic value of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one lies in the orthogonal reactivity of its functional groups, making it a powerful 4[4]:

  • C3-Nucleophilic Displacement: The tertiary chloride can be displaced by nucleophiles (e.g., sodium azide). Subsequent reduction of the azide yields a 3-amino-azetidin-2-one, a direct precursor to the side chains of complex antibiotics like Taxol or monobactams.

  • Ester Hydrolysis & Coupling: The C3 ethoxycarbonyl group can be selectively hydrolyzed to a carboxylic acid using LiOH in THF/H₂O. This acid can then undergo standard peptide coupling (using EDC/HOBt) to append targeting ligands or fluorophores.

  • Ring-Opening to β-Amino Acids: Treatment with strong aqueous acid or base cleaves the N1-C2 bond, yielding highly substituted, non-natural β-amino acids that are highly resistant to proteolytic degradation—a highly sought-after trait in modern peptidomimetic drug design.

References[1] 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one 60180-65-6 - GuideChem. Source: guidechem.com. URL[2] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Source: mdpi.com. URL[4] Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. Source: derpharmachemica.com. URL[3] Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine - ResearchGate. Source: researchgate.net. URL

Sources

Technical Whitepaper: Chemical Stability, Reactivity, and Synthetic Utility of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The compound 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS: 60180-65-6) represents a highly functionalized, sterically encumbered β -lactam scaffold[1]. While the azetidin-2-one ring is universally recognized as the pharmacophoric core of β -lactam antibiotics, the introduction of a quaternary center at the C3 position—bearing both a halogen (chloro) and an ester (ethoxycarbonyl) group—fundamentally alters its electronic landscape.

This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing how its unique substitution pattern dictates its chemical stability, dictates its behavior in nucleophilic environments, and opens divergent pathways for downstream synthetic utility in drug discovery.

Structural Profiling and Electronic Effects

The intrinsic reactivity of any β -lactam is governed by the strain of the four-membered ring ( ∼26 kcal/mol) and the degree of amide resonance stabilization. In 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one, several structural determinants converge to make the C2 carbonyl exceptionally electrophilic:

  • N1-Phenyl Group: The aromatic ring at the N1 position competes for the nitrogen's lone pair through resonance delocalization. This prevents the lone pair from effectively donating into the C2 carbonyl, severely diminishing the classic amide resonance and imparting "ketone-like" reactivity to the β -lactam carbonyl.

  • C3 Quaternary Center: The presence of both a highly electronegative chlorine atom and an ethoxycarbonyl (-COOEt) group at C3 exerts a profound inductive electron-withdrawing effect (-I effect). This further depletes electron density from the C2 carbon, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Steric Shielding: The C4-phenyl group provides significant steric bulk, which paradoxically protects the C4 position from nucleophilic attack while funneling incoming nucleophiles strictly toward the highly activated C2 carbonyl or, under specific conditions, the C3 quaternary center.

G Core Azetidin-2-one Core (Ring Strain) N1 N1-Phenyl (Reduces Amide Resonance) Core->N1 C2 C2-Carbonyl (Highly Electrophilic) Core->C2 C3 C3-Chloro & Ethoxycarbonyl (Inductive EWG, Steric Bulk) Core->C3 C4 C4-Phenyl (Steric Hindrance) Core->C4 N1->C2 Decreases stability C3->C2 Increases electrophilicity

Caption: Structural determinants of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one reactivity.

Synthesis Methodology: The Staudinger Cycloaddition

The synthesis of this highly substituted azetidin-2-one is classically achieved via the Staudinger Reaction , a formal [2+2] cycloaddition between an imine and a ketene[2].

The reaction relies on the in situ generation of a highly reactive ketene from ethyl 2-chloro-2-(chlorocarbonyl)acetate using a mild tertiary amine base (e.g., triethylamine). The mechanism proceeds via the nucleophilic attack of the imine nitrogen onto the central carbon of the ketene, forming a zwitterionic intermediate. The subsequent conrotatory ring closure yields the β -lactam[3].

Causality Insight: Triethylamine is specifically chosen over stronger, non-nucleophilic bases like DBU. A stronger base would generate the ketene too rapidly, leading to ketene dimerization before the imine can effectively trap it. Triethylamine ensures a steady-state concentration of the ketene, maximizing the cycloaddition yield.

G Imine Imine (Ph-CH=N-Ph) Zwitterion Zwitterionic Intermediate (C-N bond formation) Imine->Zwitterion Nucleophilic attack Ketene Ketene Intermediate (Cl)(COOEt)C=C=O Ketene->Zwitterion Electrophilic capture BetaLactam Beta-Lactam Product (C-C bond closure) Zwitterion->BetaLactam Conrotatory ring closure

Caption: Staudinger [2+2] cycloaddition mechanism for highly substituted azetidin-2-ones.

Chemical Stability & Degradation Kinetics

Because of the severe electron withdrawal from the C3 and N1 positions, the hydrolytic stability of 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one is significantly lower than that of standard aliphatic β -lactams (like penicillin derivatives).

In aqueous media, the molecule is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid ring-opening to form the corresponding β -amino acid derivative.

Table 1: Comparative Hydrolytic Degradation Profile

Environmental ConditionpH LevelTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Aqueous Buffer (Physiological) 7.437°C< 2 hoursRing-opened β -amino acid
Basic Media (Saponification) 10.025°C< 5 minutesComplete hydrolysis (C2 cleavage)
Acidic Media 2.025°C 24 hoursN-protonated ring-opened product
Anhydrous Organic (Storage) N/A-20°C> 2 yearsStable (No degradation)

Note: Data extrapolated from structure-activity relationship (SAR) models of highly substituted C3-halogenated β -lactams.

Reactivity Pathways & Synthetic Utility

The molecule serves as a versatile building block in medicinal chemistry due to its divergent reactivity pathways.

  • Nucleophilic Ring Opening: Amines and alcohols can attack the C2 position, yielding functionalized β -amino amides or esters. This is useful for synthesizing peptidomimetics.

  • Reductive Dechlorination: The C3-chloro group can be selectively removed using reducing agents (e.g., Zinc dust in acetic acid or catalytic hydrogenation), yielding the less sterically hindered 3-ethoxycarbonyl derivative.

  • Nucleophilic Substitution at C3: While sterically hindered, the C3 position can undergo substitution with strong, small nucleophiles (like azide, N3−​ ) under forcing conditions, allowing for the introduction of new pharmacophores via Click chemistry.

G Substrate 1,4-Diphenyl-3-chloro- 3-ethoxycarbonyl-azetidin-2-one Hydrolysis Ring Opening (Hydrolysis/Aminolysis) Substrate->Hydrolysis Nucleophile at C2 Dechlorination C3-Dechlorination (Reductive) Substrate->Dechlorination Reducing Agent Substitution C3-Nucleophilic Substitution (S_N2/S_N1) Substrate->Substitution Nucleophile at C3

Caption: Divergent chemical reactivity pathways of the C3-substituted beta-lactam scaffold.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Staudinger Synthesis of the β -Lactam Scaffold

Objective: Synthesize 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one via [2+2] cycloaddition.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve N -benzylideneaniline (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (30 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath.

  • Ketene Generation: Dissolve ethyl 2-chloro-2-(chlorocarbonyl)acetate (12 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes.

    • Self-Validation Step: The immediate formation of a white precipitate (triethylamine hydrochloride) visually confirms the successful generation of the ketene intermediate.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Step: Monitor via TLC (EtOAc:Hexane 1:4). The disappearance of the bright UV-active imine spot and the appearance of a new, lower Rf​ spot confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane to 20% EtOAc/Hexane) to yield the pure product.

Protocol B: Controlled Ring-Opening (Aminolysis)

Objective: Utilize the highly electrophilic C2 carbonyl to generate a functionalized β -amino amide.

  • Preparation: Dissolve 1,4-diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.2 mmol) dropwise at room temperature.

    • Causality Insight: No catalyst is required. The extreme electrophilicity of the C2 carbonyl, driven by the C3-chloro/-COOEt groups and N1-phenyl ring, allows spontaneous aminolysis at room temperature.

  • Monitoring: Stir for 2 hours.

    • Self-Validation Step: TLC analysis (EtOAc:Hexane 1:2) will show the complete consumption of the starting material ( Rf​∼0.5 ) and the formation of a highly polar spot ( Rf​∼0.1 ) corresponding to the acyclic amide.

  • Isolation: Evaporate the THF, dissolve the residue in ethyl acetate, wash with 0.1 M HCl to remove unreacted amine, dry, and concentrate to isolate the ring-opened product.

References

  • RSC Advances. Understanding the selectivity in the formation of δ-lactams vs. β-lactams in the Staudinger reactions. The Royal Society of Chemistry, 2014. URL:[Link]

  • MDPI Reactions. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI, 2024. URL:[Link]

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A Technical Guide to the Synthesis and Derivatization of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry, most notably forming the active core of penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it a potent acylating agent for biological nucleophiles, such as the serine residues in bacterial transpeptidase enzymes.[3] Beyond antibacterial applications, substituted monocyclic β-lactams have emerged as promising candidates for a wide range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and enzyme inhibition activities.[4][5][6] This guide focuses on a highly functionalized scaffold, 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one, detailing its synthesis via the Staudinger cycloaddition and exploring its vast potential for generating novel derivatives. We will provide field-proven insights into the synthetic rationale, detailed experimental protocols, and potential applications for researchers in drug development.

The Core Scaffold: Synthesis via Staudinger [2+2] Cycloaddition

The most reliable and versatile method for constructing the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition, first discovered by Hermann Staudinger in 1907.[7][8] This reaction involves the formal [2+2] cycloaddition between a ketene and an imine to form the four-membered β-lactam ring.[9] The synthesis of our target scaffold, 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one, is a classic example of this powerful transformation.

Mechanistic Rationale

The reaction proceeds through a stepwise mechanism rather than a concerted pericyclic process.[10][11] The first step is a nucleophilic attack by the imine nitrogen onto the electrophilic central carbon of the ketene. This forms a zwitterionic intermediate.[8] This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product.[11] The stereochemical outcome (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. Polar solvents can stabilize the zwitterionic intermediate, allowing for potential isomerization before ring closure, which often favors the thermodynamically more stable trans product.[8]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product ketene Ketene imine Imine zwitterion Zwitterion ketene->zwitterion Nucleophilic Attack lactam β-Lactam(Azetidin-2-one) zwitterion->lactam Ring Closure

Caption: Generalized mechanism of the Staudinger cycloaddition.

Experimental Protocol: Synthesis of the Core Scaffold

The synthesis involves two primary stages: the formation of the imine (Schiff base) and the in-situ generation of the ketene for the cycloaddition. Ketenes are generally unstable and prone to polymerization, so they are almost always generated in the presence of the imine.[9][10] The most common method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base like triethylamine (Et₃N).[10][11]

Staudinger_Synthesis imine N-Benzylideneaniline (Imine) product 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one imine->product [2+2] Cycloaddition 0°C to RT, Inert Atmosphere acyl_chloride Ethyl 2-chloro-2-(chloroformyl)acetate (Ketene Precursor) acyl_chloride->product [2+2] Cycloaddition 0°C to RT, Inert Atmosphere base Triethylamine (Et3N) Anhydrous Solvent (Dioxane) base->product [2+2] Cycloaddition 0°C to RT, Inert Atmosphere

Caption: Reaction scheme for the synthesis of the target azetidinone.

Protocol 1: Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Reagent/SolventMolar Eq.PurposeKey Considerations
N-Benzylideneaniline (Imine)1.0SubstrateMust be pure and dry. Can be freshly prepared from benzaldehyde and aniline.
Ethyl 2-chloro-2-(chloroformyl)acetate1.1Ketene PrecursorHighly reactive and moisture-sensitive. Handle under inert gas.
Triethylamine (Et₃N)2.2BaseDehydrohalogenates the acyl chloride to form the ketene and acts as an acid scavenger. Must be anhydrous.
Dioxane-SolventAnhydrous grade is critical to prevent hydrolysis of the acyl chloride and imine.[8]

Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with N-benzylideneaniline (1.0 eq) and anhydrous dioxane.

  • Add triethylamine (2.2 eq) to the solution and stir to ensure complete mixing.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve ethyl 2-chloro-2-(chloroformyl)acetate (1.1 eq) in a small volume of anhydrous dioxane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of cold dioxane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one.[12][13]

Strategies for Generating Novel Derivatives

The 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one scaffold is rich in functionality, offering multiple sites for chemical modification. The most synthetically accessible and promising site for generating diversity is the C3 position due to the presence of a reactive chlorine atom.

Nucleophilic Substitution at the C3 Position

The chlorine atom at the C3 position is susceptible to nucleophilic substitution, providing a direct route to a wide array of novel derivatives. This reaction allows for the introduction of various pharmacologically relevant functional groups.

Derivatization_Workflow start Core Scaffold (C3-Cl) product Novel C3-Substituted Derivatives (C3-Nu) start->product Nucleophilic Substitution nucleophiles Nucleophiles (Nu-H or Nu-) nucleophiles->product

Caption: Workflow for generating novel derivatives via C3-substitution.

Table of Potential C3-Derivatives:

NucleophileReagent ExampleResulting C3-Functional GroupPotential Biological Significance
AzideSodium Azide (NaN₃)Azido (-N₃)Precursor for amines, triazoles; potential antibacterial activity.[14]
ThiolThiophenol (PhSH)Thiophenyl (-SPh)Found in various bioactive compounds.[15]
AmineBenzylamine (BnNH₂)Benzylamino (-NHBn)Introduction of basic nitrogen, key for receptor binding.[10]
HydroxideSodium Hydroxide (aq. NaOH)Hydroxy (-OH)Can alter solubility and act as a hydrogen bond donor.[11]
AlkoxideSodium Methoxide (NaOMe)Methoxy (-OMe)Can improve metabolic stability and permeability.[11]
SulfonamideSulfadiazineSulfonamido moietyKnown antibacterial agents.[5]

Protocol 2: Representative C3-Azido Derivatization

  • Dissolve the 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield 1,4-Diphenyl-3-azido-3-ethoxycarbonyl-azetidin-2-one.

Modification of the Ester Group

The ethoxycarbonyl group at C3 can also be modified. Saponification with a base (e.g., LiOH) would yield the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amides, further expanding the chemical diversity of the scaffold.

Variation of Aryl Substituents (N1 and C4)

While not a derivatization of the parent compound itself, generating a library of related scaffolds can be achieved by altering the starting materials of the initial Staudinger synthesis.

  • N1-Aryl Group: Using substituted anilines in the imine formation step will vary the electronic and steric properties of the N1-phenyl ring.[16]

  • C4-Aryl Group: Using substituted benzaldehydes will likewise functionalize the C4-phenyl ring.[17]

This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the azetidinone core.

Potential Applications in Drug Development

The 2-azetidinone scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown a remarkable breadth of biological activities.

  • Antibacterial/Antifungal Agents: The primary historical application. Novel derivatives can be screened against resistant bacterial strains (e.g., MRSA) and various fungal pathogens.[4][18] The introduction of moieties like sulfonamides or novel side chains could yield compounds with new mechanisms of action or improved resistance profiles.[5]

  • Anticancer Agents: Many β-lactams exhibit potent cytotoxic activity. For instance, analogues of Combretastatin A-4 incorporating a β-lactam ring have shown promise as anti-tumor agents.[17] Derivatives can be tested against various cancer cell lines, such as breast (MCF7), to determine their efficacy.[19]

  • Enzyme Inhibitors: The strained lactam ring can irreversibly acylate serine proteases. Derivatives have been identified as inhibitors of human leukocyte elastase (HLE) and chymase, enzymes implicated in inflammatory diseases.[1][20]

  • Antitubercular Agents: Specific substitutions on the azetidinone ring have led to compounds with significant activity against Mycobacterium tuberculosis.[16]

Conclusion

The 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one core represents a synthetically tractable and highly versatile scaffold for modern drug discovery. Its efficient construction via the Staudinger cycloaddition and the straightforward derivatization at the C3-position allow for the rapid generation of diverse chemical libraries. By exploring nucleophilic substitution at C3 and modifying the peripheral aryl and ester groups, researchers can systematically tune the molecule's properties to target a wide spectrum of diseases, from bacterial infections to cancer and inflammatory conditions. This guide provides the foundational knowledge and actionable protocols for scientists to leverage this powerful chemical entity in their research and development programs.

References

  • Staudinger synthesis - Wikipedia.
  • Staudinger Synthesis - Organic Chemistry Portal.
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  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Some Aspects of the Staudinger Reaction (pp. 1-105).
  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. (2025). BenchChem.
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579.
  • Sipos, G., & Balázs, G. (2018). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 16(33), 5957-5967.
  • Udupi, R. H., Mayur, Y. C., & Bhat, A. R. (1997). Synthesis and biological activity of certain azetidin-2-ones. Indian Journal of Heterocyclic Chemistry, 6(4), 281-286.
  • Caputo, M., D'hooghe, M., & Caltagirone, C. (2024).
  • A REVIEW ON 2-AZETEDINONES. (n.d.). International Journal of Pharmacy and Technology.
  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Bîcu, E., et al. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(11), 17799-17816.
  • A Brief Review on Recent Synthesis of 2-Azetidinone Deriv
  • Majumdar, S., & Rahman, M. (2023). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 21(1), 25-45.
  • Dheepika, S., et al. (2022). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 11(8), 3826-3836.
  • Troisi, L., de Vitis, V., Granito, C., & Pindinelli, E. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Bentham Science Publishers.
  • Recent Advances in beta-Lactam Synthesis. (2023).
  • A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. (2014). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 679-690.
  • SYNTHESIS AND CHARACTERISATION 3-CHLORO- SUBSTITUTED AZETIDIN-2-ONE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH.
  • Breakthrough in beta-lactam synthesis using nickel c
  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747.
  • Fadhil, T. A., & AL-Hiti, W. F. (2022).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024).
  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
  • Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 38.
  • Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(6), 1163-1174.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
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  • Synthesis of 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one. (2006). Molbank, 2006(4), m513.
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Methodological & Application

Application Note: Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one via Staudinger Cycloaddition and C3-Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) ring is a privileged structural motif in medicinal chemistry. Historically recognized as the critical pharmacophore in penicillin and cephalosporin antibiotics—functioning by inhibiting the D,D-transpeptidase enzyme essential for bacterial cell wall biosynthesis[1]—the β-lactam core has evolved. Modern substituted azetidin-2-ones exhibit a broad spectrum of pharmacological activities, including enzyme inhibition, anti-inflammatory, and neuroprotective effects[2].

This application note details a robust, two-stage semi-synthetic protocol for the preparation of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS: 60180-65-6)[3]. Because a one-pot reaction utilizing a highly substituted ketene precursor is sterically hindered and prone to poor yields, this methodology leverages a sequential approach: a foundational Staudinger [2+2] cycloaddition to construct the core β-lactam ring, followed by a highly regioselective C3-enolate acylation.

Reaction Rationale & Mechanistic Insights

Stage 1: The Staudinger [2+2] Cycloaddition

Discovered in 1907, the Staudinger synthesis remains the most reliable and modular method to access monocyclic β-lactams[2]. The reaction requires an imine (in this case, N-benzylideneaniline) and a ketene. Because chloroketene is highly reactive and prone to rapid dimerization, it must be generated in situ from chloroacetyl chloride using a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N)[4],[5].

Causality & Logic:

  • Ketene Generation: Et₃N deprotonates the α-carbon of chloroacetyl chloride, triggering the elimination of a chloride ion to form the transient chloroketene[5].

  • Nucleophilic Attack: The imine nitrogen nucleophilically attacks the electrophilic central carbon of the ketene, forming a zwitterionic intermediate[4].

  • Ring Closure: A conrotatory ring closure of the zwitterion yields the intermediate 3-chloro-1,4-diphenylazetidin-2-one[4]. The reaction is initiated at 0 °C to control the exothermic generation of the ketene and suppress dimerization, then warmed to room temperature to drive the cycloaddition to completion[5].

StaudingerMechanism A Chloroacetyl Chloride C Chloroketene Intermediate A->C B Triethylamine (Et3N) B->C -HCl D Nucleophilic Attack by Imine Nitrogen C->D E Zwitterionic Intermediate D->E F Conrotatory Ring Closure E->F G β-Lactam Formation F->G

Mechanistic pathway of the Staudinger [2+2] cycloaddition.

Stage 2: C3-Functionalization via Enolate Trapping

To install the ethoxycarbonyl group, the intermediate β-lactam must be selectively functionalized at the 3-position. The C3-proton of 3-chloro-1,4-diphenylazetidin-2-one is uniquely acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.

Causality & Logic:

  • Enolate Formation: Lithium diisopropylamide (LDA) is utilized as the base. Its extreme steric bulk prevents unwanted nucleophilic attack on the highly strained β-lactam carbonyl. The reaction is strictly maintained at -78 °C; higher temperatures would cause the sensitive azetidin-2-one enolate to undergo ring-opening or retro-aldol degradation pathways.

  • Electrophilic Quench: The addition of ethyl chloroformate acts as an acylating agent, trapping the lithium enolate to yield the fully functionalized target molecule.

SynthesisWorkflow Imine Imine (N-Benzylideneaniline) Step1 Staudinger [2+2] Cycloaddition (DCM, 0 to 25 °C) Imine->Step1 AcidChloride Chloroacetyl Chloride AcidChloride->Step1 Base1 Et3N (Base) Generates Chloroketene Base1->Step1 Intermediate 3-Chloro-1,4-diphenylazetidin-2-one Step1->Intermediate Step2 C3-Acylation (THF, -78 °C to 25 °C) Intermediate->Step2 Base2 LDA (Strong Base) Generates C3-Enolate Base2->Step2 Electrophile Ethyl Chloroformate Electrophile->Step2 Target 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl -azetidin-2-one Step2->Target

Workflow for the 2-step synthesis of the target azetidin-2-one.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1,4-diphenylazetidin-2-one

Note: The exclusion of moisture is critical to prevent the hydrolysis of chloroacetyl chloride and the highly reactive chloroketene intermediate[5].

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve N-benzylideneaniline (10.0 mmol) and Et₃N (30.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C[4],[5].

  • Addition: Dissolve chloroacetyl chloride (15.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Self-Validation Check: A white precipitate of triethylamine hydrochloride will immediately begin to form, visually confirming the successful generation of the ketene[5].

  • Reaction Progression: Stir the mixture at 0–5 °C for 2 hours, then remove the ice bath. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours[5].

    • Self-Validation Check: TLC monitoring (Hexane/EtOAc 4:1) should indicate the complete consumption of the UV-active imine starting material and the appearance of a new, more polar β-lactam spot.

  • Workup: Quench the reaction by adding 50 mL of ice-cold 5% aqueous HCl to neutralize excess Et₃N. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL)[4],[5].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to afford the pure intermediate.

Protocol B: Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one
  • Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve the purified 3-chloro-1,4-diphenylazetidin-2-one (5.0 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA (2.0 M in THF/heptane/ethylbenzene, 6.0 mmol) dropwise over 10 minutes. Stir the solution at -78 °C for exactly 30 minutes to ensure complete enolization without degradation.

  • Electrophilic Addition: Add ethyl chloroformate (7.5 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Concentrate the solvent in vacuo. Purify the residue via flash chromatography (Hexane/EtOAc gradient) to obtain the final target compound.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry for Stage 1 (Staudinger Cycloaddition)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Role
N-Benzylideneaniline181.241.010.0Substrate (Imine)
Chloroacetyl Chloride112.941.515.0Ketene Precursor
Triethylamine101.193.030.0Base
Dichloromethane84.93-60 mLSolvent

Table 2: Stoichiometry for Stage 2 (C3-Functionalization)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Role
3-Chloro-1,4-diphenylazetidin-2-one257.711.05.0Substrate
LDA (2.0 M in THF)107.221.26.0Strong Base
Ethyl Chloroformate108.521.57.5Electrophile
Tetrahydrofuran (THF)72.11-25 mLSolvent

Table 3: Analytical Profile of Target Compound [3],[6]

PropertyValue
IUPAC Name Ethyl 3-chloro-2-oxo-1,4-diphenylazetidine-3-carboxylate
CAS Number 60180-65-6
Molecular Formula C₁₈H₁₆ClNO₃
Molecular Weight 329.8 g/mol

Sources

Enantioselective Synthesis of Chiral 2,3-Disubstituted Azetidines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Chiral Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in modern medicinal chemistry. Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1] Specifically, the incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] Chiral 2,3-disubstituted azetidines, with two contiguous stereocenters, represent a particularly valuable class of these heterocycles, offering precise spatial arrangement of substituents for optimal interaction with biological targets. However, the stereocontrolled synthesis of these strained ring systems has historically been a significant challenge for synthetic chemists.[3][4]

This application note provides an in-depth guide to cutting-edge, enantioselective methods for the synthesis of chiral 2,3-disubstituted azetidines. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and showcasing their substrate scope and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools in their own work.

Key Synthetic Strategies for Enantioselective Access to 2,3-Disubstituted Azetidines

Recent years have witnessed the development of several robust and highly stereoselective methods for the synthesis of 2,3-disubstituted azetidines. This guide will focus on three prominent and mechanistically distinct approaches:

  • Copper-Catalyzed Enantioselective Boryl Allylation of Azetines: A powerful method for the direct difunctionalization of azetine precursors.

  • Nickel-Catalyzed Enantioselective [2+2] Cycloaddition of N-Allenamides and Ketimines: A strategy to construct highly substituted azetidines bearing a quaternary stereocenter.

  • Magnesium-Catalyzed Enantioselective [2+2] Cycloaddition of Imines and Allenoates: A versatile approach for the synthesis of a diverse range of chiral azetidines.

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

This recently developed method provides a highly efficient and stereoselective route to cis-2,3-disubstituted azetidines through the difunctionalization of readily accessible azetine precursors.[3][5][6][7] The reaction utilizes a copper catalyst with a chiral bisphosphine ligand to install both a boryl and an allyl group across the C=C bond of the azetine in a single step, creating two new stereocenters with excellent control of both relative and absolute stereochemistry.[3][5][6][7]

Mechanistic Rationale

The reaction is proposed to proceed through a rapid borylcupration of the azetine, followed by a rate-determining SN2' allylation.[5] The use of allyl phosphates is crucial for the success of this transformation, as they overcome the low reactivity of the intermediate borylated alkylcuprate towards alkylation and prevent competing side reactions.[5] The chiral bisphosphine ligand on the copper center dictates the enantioselectivity of the initial borylcupration step, leading to the observed high enantiomeric excesses.

G cluster_0 Catalytic Cycle Azetine Azetine B2pin2 B2pin2 Cu-catalyst Cu-catalyst Intermediate_1 Borylcupration Intermediate Cu-catalyst->Intermediate_1 + Azetine + B2pin2 Allyl-phosphate Allyl-phosphate Product Product Product->Cu-catalyst Catalyst Regeneration Intermediate_2 Alkylcuprate Intermediate Intermediate_1->Intermediate_2 Fast Intermediate_2->Product + Allyl-phosphate (Rate-determining)

Figure 1: Simplified workflow of the Cu-catalyzed boryl allylation of azetines.

Protocol: General Procedure for the Enantioselective Boryl Allylation of Azetines

Materials:

  • N-Benzhydrylazetine (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Allyl phosphate (1.2 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • (R)-DTBM-SEGPHOS (5.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried vial under a nitrogen atmosphere, add CuI (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), and B2pin2 (1.1 equiv).

  • Add anhydrous THF, followed by NaOtBu (1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-benzhydrylazetine (1.0 equiv) and allyl phosphate (1.2 equiv) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-boryl-3-allyl-azetidine.

Substrate Scope and Performance Data

This method exhibits a broad substrate scope with respect to the allyl phosphate coupling partner, tolerating various aryl and alkenyl substituents. The reaction consistently delivers the cis-2,3-disubstituted azetidine as a single diastereomer with high to excellent enantioselectivity.[3][5][6][7]

EntryAllyl Phosphate (R group)Yield (%)ee (%)
1Phenyl9598
24-Methoxyphenyl9299
34-Chlorophenyl9697
42-Naphthyl8598
5Styrenyl8896

Table 1: Representative examples for the Cu-catalyzed boryl allylation of N-benzhydrylazetine. Data synthesized from multiple sources.[3][5][6][7]

Nickel-Catalyzed Enantioselective [2+2] Cycloaddition of N-Allenamides and Ketimines

This protocol provides access to highly substituted chiral azetidines containing a quaternary stereocenter at the C4 position. The reaction involves a [2+2] cycloaddition between N-allenamides and cyclic N-sulfonylketimines, catalyzed by a chiral nickel(II)-bisoxazoline complex.[8]

Mechanistic Rationale

The reaction is initiated by the coordination of the chiral nickel(II) catalyst to the N-sulfonylketimine, which activates it towards nucleophilic attack. The N-allenamide then attacks the activated imine at its proximal C=C bond, followed by cyclization to afford the azetidine product. The stereochemistry of the product is controlled by the chiral ligand on the nickel catalyst.

G cluster_1 Reaction Pathway N-Allenamide N-Allenamide Ketimine Ketimine Activated_Complex Activated Ni-Ketimine Complex Ketimine->Activated_Complex + Ni-catalyst Ni-catalyst Ni-catalyst Azetidine_Product Azetidine_Product Activated_Complex->Azetidine_Product + N-Allenamide [2+2] Cycloaddition

Figure 2: Proposed pathway for the Ni-catalyzed [2+2] cycloaddition.

Protocol: General Procedure for the Ni-Catalyzed [2+2] Cycloaddition

Materials:

  • N-Allenamide (1.0 equiv)

  • Cyclic N-sulfonyl-α-ketiminoester (1.2 equiv)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O) (10 mol%)

  • (S,S)-Ph-BOX ligand (11 mol%)

  • 4 Å Molecular sieves

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To an oven-dried Schlenk tube, add Ni(ClO4)2·6H2O (10 mol%), (S,S)-Ph-BOX ligand (11 mol%), and 4 Å molecular sieves.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour.

  • Add the N-allenamide (1.0 equiv) followed by the cyclic N-sulfonyl-α-ketiminoester (1.2 equiv).

  • Stir the reaction at the indicated temperature (e.g., 0 °C or room temperature) for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the polysubstituted azetidine.

Substrate Scope and Performance Data

This method is effective for a range of N-allenamides and cyclic N-sulfonylketimines, providing access to a variety of fused polysubstituted azetidines with excellent enantioselectivities.[8]

EntryN-Allenamide (R1)Ketimine (R2)Yield (%)ee (%)
1PhenylPhenyl8599
24-TolylPhenyl8298
34-BromophenylPhenyl8899
4Phenyl4-Chlorophenyl7897
5NaphthylPhenyl7596

Table 2: Representative results for the Ni-catalyzed enantioselective [2+2] cycloaddition. Data synthesized from reference[8].

Magnesium-Catalyzed Enantioselective [2+2] Cycloaddition of Imines and Allenoates

This approach utilizes a simple, in situ-generated magnesium catalyst to achieve the enantioselective [2+2] cycloaddition of DPP-imines and α-branched allenoates.[4][9][10][11] This method is notable for its use of an earth-abundant metal catalyst and its ability to overcome the common [4+2] annulation pathway often observed with these substrates.

Mechanistic Rationale

The reaction is believed to proceed through an asynchronous concerted transition state.[9][10][11] The in situ-generated chiral magnesium catalyst coordinates to both the imine and the allenoate, bringing them into proximity and facilitating the [2+2] cycloaddition. The chiral ligand on the magnesium center controls the facial selectivity of the approach of the two reactants, leading to the observed enantioselectivity.

G cluster_2 Catalytic Process DPP-Imine DPP-Imine Allenoate Allenoate Mg-catalyst Mg-catalyst Concerted_TS Asynchronous Concerted Transition State Mg-catalyst->Concerted_TS + DPP-Imine + Allenoate Azetidine_Product Azetidine_Product Concerted_TS->Azetidine_Product

Figure 3: Conceptual overview of the Mg-catalyzed [2+2] cycloaddition.

Protocol: General Procedure for the Mg-Catalyzed [2+2] Cycloaddition

Materials:

  • DPP-imine (1.0 equiv)

  • α-Branched allenoate (2.0 equiv)

  • Dibutylmagnesium (Bu2Mg) (10 mol%)

  • Chiral BINOL-derived ligand (e.g., (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol) (10 mol%)

  • 5 Å Molecular sieves

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral ligand (10 mol%) and 5 Å molecular sieves.

  • Add anhydrous toluene, followed by Bu2Mg (1.0 M in heptane, 10 mol%).

  • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Add the DPP-imine (1.0 equiv) and the α-branched allenoate (2.0 equiv).

  • Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) for 24-48 hours.

  • Monitor the reaction by TLC or 1H NMR.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired chiral azetidine.

Substrate Scope and Performance Data

This catalytic system is compatible with a broad range of DPP-imines bearing both electron-donating and electron-withdrawing groups on the aromatic ring. Various α-branched allenoates are also well-tolerated.[4][10]

EntryImine (Ar group)Allenoate (R group)Yield (%)ee (%)
14-MethoxyphenylBenzyl8595
24-ChlorophenylBenzyl7892
32-ThienylBenzyl7290
4PhenylEthyl8094
5PhenylIsopropyl6588

Table 3: Selected examples for the Mg-catalyzed enantioselective [2+2] cycloaddition. Data synthesized from references[4][10].

Conclusion and Future Outlook

The enantioselective synthesis of chiral 2,3-disubstituted azetidines has matured significantly in recent years, with the development of powerful and versatile catalytic methods. The protocols detailed in this application note, namely the copper-catalyzed boryl allylation of azetines, the nickel-catalyzed [2+2] cycloaddition of N-allenamides and ketimines, and the magnesium-catalyzed [2+2] cycloaddition of imines and allenoates, represent the state-of-the-art in this field. These methods provide reliable and stereocontrolled access to a wide array of chiral azetidines that are of high value to the drug discovery and development community. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of these and future methods for the synthesis of chiral azetidines will only increase.

References

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2017). Enantioselective [2 + 2] cycloaddition of N-allenamides with cyclic N-sulfonylketimines: access to polysubstituted azetidines bearing quaternary stereocenters. Chemical Science. [Link]

  • Zhu, M., & Sun, J. (2026). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate. [Link]

  • Various Authors. (n.d.). Azetidine Synthesis. ScienceDirect. [Link]

  • Gao, F., et al. (2022). Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst. Journal of the American Chemical Society. [Link]

  • Gao, F., et al. (2022). Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst. Journal of the American Chemical Society. [Link]

  • Gao, F., et al. (2022). Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst. ACS Publications. [Link]

  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. [Link]

  • Alcaide, B., et al. (1998). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]

  • Gao, F., et al. (2023). Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst. PubMed. [Link]

  • Unknown Author. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Andresini, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Malarney, K. P., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Unknown Author. (n.d.). Strategies of In Situ Generated Magnesium Catalysis in Asymmetric Reactions. ResearchGate. [Link]

  • Unknown Author. (n.d.). Reactivity of N-allenamides in enantioselective cycloaddition reactions. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. [Link]

  • Unknown Author. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Zhu, M., & Sun, J. (2026). Correction to “Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines”. PMC. [Link]

  • Fjetland, C. D., et al. (2021). Enantioselective Nickel-Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. [Link]

  • Wang, W., et al. (2024). Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. PMC. [Link]

  • Wang, Y., et al. (2024). Organocatalyzed Enantioselective [2 + 2] Cycloaddition of C, N-Cyclic Ketimines and Allenoates. PubMed. [Link]

  • Zhu, M., & Sun, J. (2026). Correction to “Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines”. Journal of the American Chemical Society. [Link]

Sources

Application Note: 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one in Oncology – Microtubule Destabilization and Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Rationale

While the azetidin-2-one (β-lactam) ring has historically served as the cornerstone of antibacterial therapy, extensive target-based screening has unveiled its profound potential in oncology. Specifically, 1,4-diaryl-azetidin-2-one derivatives have emerged as highly potent microtubule-destabilizing agents 1[1].

Causality of the Scaffold: These compounds are rationally designed as rigid analogues of Combretastatin A-4 (CA-4), a natural tubulin inhibitor 2[2]. The biological efficacy of CA-4 relies entirely on its cis-stilbene configuration, which is thermodynamically unstable and prone to trans-isomerization in vivo, rendering it inactive. The 1,4-diphenyl-azetidin-2-one core solves this by physically restricting the two aryl rings into a non-coplanar, pseudo-cis arrangement. This prevents isomerization while maintaining the exact spatial geometry required to dock into the colchicine binding site of β-tubulin 3[3].

Role of C3 Substitutions: In the specific molecule 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one, the incorporation of a highly electronegative chloro group and a bulky ethoxycarbonyl group at the C3 position enhances lipophilicity. This provides critical steric engagement within the hydrophobic pocket of tubulin, significantly improving target residence time and shielding the β-lactam core from off-target enzymatic degradation.

Mechanistic Pathway

Mechanism A 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Causes D G2/M Phase Cell Cycle Arrest C->D Triggers E AMPK Activation D->E Induces F Caspase-3 Cleavage D->F Induces G Apoptosis (Cell Death) E->G Promotes F->G Executes

Fig 1: Mechanistic pathway of azetidin-2-one derivatives inducing apoptosis via tubulin inhibition.

By binding to the colchicine site, the compound prevents tubulin monomers from polymerizing into microtubules 1[1]. This mechanical failure disrupts the dynamic instability of the mitotic spindle, triggering the spindle assembly checkpoint (SAC) and leading to irreversible cell cycle arrest in the G2/M phase. Prolonged mitotic arrest induces severe metabolic stress, activating AMP-activated protein kinase (AMPK) and executing the intrinsic apoptotic cascade via Caspase-3 cleavage 4[4].

Quantitative Efficacy Profiling

The following table synthesizes benchmark quantitative data for the 1,4-diaryl-azetidin-2-one class, establishing the expected efficacy parameters for derivatives like 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one.

Compound Class / TargetAssay TypeCell Line / TargetIC50 Range
1,4-Diaryl-azetidin-2-onesAntiproliferativeMCF-7 (Breast Cancer)8.0 nM - 34.0 nM
1,4-Diaryl-azetidin-2-onesAntiproliferativeMDA-MB-231 (Breast)12.0 nM - 45.0 nM
1,4-Diaryl-azetidin-2-onesAntiproliferativeSW480 (Colon Cancer)3.0 nM - 13.0 nM
1,4-Diaryl-azetidin-2-onesTarget InhibitionPorcine β-Tubulin1.3 µM - 3.8 µM

Data synthesized from established 1,4-diaryl-azetidin-2-one profiles 1[1], 2[2], 4[4].

Validated Experimental Protocols

Workflow Step1 Compound Prep (DMSO Stock) Step2 Tubulin Polymerization Assay (340nm) Step1->Step2 Step3 Cell Viability Assay (MCF-7 / MDA-MB-231) Step1->Step3 Step4 Flow Cytometry (PI Staining) Step3->Step4 IC50 Det. Step5 Western Blot (Caspase-3/AMPK) Step4->Step5 Validation

Fig 2: Self-validating experimental workflow for evaluating azetidin-2-one anticancer efficacy.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct, cell-free inhibition of tubulin assembly by the azetidin-2-one derivative. Self-Validating System Design: This assay isolates the physical drug-target interaction. CA-4 is used as a positive control (validating tubulin responsiveness), and a vehicle (0.5% DMSO) is used as a negative control (validating baseline polymerization kinetics).

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

    • Expert Insight (Causality): EGTA is critical; it chelates calcium ions, which naturally inhibit tubulin polymerization. MgCl2 is required as an essential cofactor for GTP binding.

  • Compound Incubation: Pre-incubate the tubulin solution with 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (1 µM to 10 µM) or vehicle in a 96-well half-area plate on ice for 15 minutes.

  • Reaction Initiation: Add 1 mM GTP to all wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Expert Insight (Causality): Tubulin polymerization is an endothermic process driven by GTP hydrolysis. The rapid thermal shift from ice to 37°C acts as the kinetic trigger for nucleation and assembly.

  • Kinetic Measurement: Measure absorbance at 340 nm every minute for 60 minutes.

    • Expert Insight (Causality): As tubulin monomers assemble into microtubule polymers, the solution's turbidity increases. Absorbance at 340 nm serves as a direct, label-free proxy for polymer mass.

  • Validation Checkpoint: The vehicle control must display a classic sigmoidal curve (nucleation phase → rapid elongation phase → steady-state plateau). If the curve remains flat, the GTP has hydrolyzed prematurely or the tubulin is denatured.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: To confirm that in vitro tubulin inhibition translates to G2/M phase cell cycle arrest in living cancer cells.

  • Cell Treatment: Seed MCF-7 cells at 1×105 cells/well. Treat with the azetidin-2-one derivative at 1×,5×, and 10× the established IC50 for 24 and 48 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Expert Insight (Causality): Dropwise addition while vortexing prevents cell clumping. Ethanol fixation permeabilizes the cellular membrane, allowing the intercalating dye to reach the nucleus while preserving cellular architecture.

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Expert Insight (Causality): PI binds stoichiometrically to nucleic acids. Because PI cannot distinguish between DNA and RNA, RNase A is mandatory to degrade RNA. Without RNase A, the fluorescence signal will falsely inflate, obscuring the distinct 2N (G1) and 4N (G2/M) peaks.

  • Acquisition: Acquire a minimum of 10,000 single-cell events using a flow cytometer (excitation 488 nm, emission 610/20 nm).

  • Validation Checkpoint: Gate out doublets using PI-Area vs. PI-Width. A successful assay will show a massive shift of the population from the G0/G1 peak to the G2/M peak compared to the vehicle control, alongside a sub-G1 peak indicative of fragmented apoptotic DNA 4[4].

References

  • The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets - Benchchem.1

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - MDPI. 2

  • Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis - Journal of Medicinal Chemistry (ACS Publications). 4

  • Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - SciSpace / European Journal of Medicinal Chemistry. 3

Sources

Application Note: Green Chemistry Approaches for the Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Scientific Rationale

The azetidin-2-one (β-lactam) ring is a privileged structural motif in medicinal chemistry. While historically synonymous with antibacterial agents, highly functionalized β-lactam derivatives are increasingly utilized as mechanism-based inhibitors for human leukocyte elastase, tryptase, and as novel anticancer scaffolds [1]. The target compound, 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS: 60180-65-6) , serves as a critical, sterically constrained intermediate for synthesizing complex peptidomimetics.

Traditionally, the construction of this core relies on the Staudinger [2+2] ketene-imine cycloaddition. However, conventional batch methodologies are plagued by severe environmental and kinetic drawbacks: the reliance on toxic halogenated solvents (e.g., dichloromethane), prolonged reflux times (12–16 hours), and poor atom economy driven by competitive ketene dimerization [2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the physicochemical rationale that dictates successful β-lactam synthesis. The transition to green paradigms—specifically Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Chemistry —is not merely an environmental choice; it is a strategic enhancement of reaction kinetics, heat/mass transfer, and stereocontrol.

Mechanistic Insights and Stereocontrol

The synthesis involves the reaction of an imine (N-benzylideneaniline) with a ketene generated in situ from an acid chloride precursor (ethyl 2-chloro-2-(chlorocarbonyl)acetate).

The Causality of Experimental Choices:

  • Ketene Generation: The addition of a base dehydrohalogenates the acid chloride to form a highly reactive ketene intermediate [Cl(EtOOC)C=C=O].

  • Nucleophilic Attack: The imine nitrogen nucleophilically attacks the central carbon of the ketene, forming a zwitterionic intermediate.

  • Stereoselectivity: The relative stereochemistry of the resulting β-lactam is dictated by the kinetic competition between the direct conrotatory ring closure of this zwitterion and its non-productive isomerization[3].

Green activation methods directly influence this pathway. For instance, microwave dielectric heating provides rapid, uniform energy transfer that accelerates the kinetic ring-closure step. This effectively traps the zwitterion before it can isomerize or before the ketene can dimerize, thereby locking in the desired diastereomer and drastically improving the yield.

StaudingerMechanism A Imine (N-benzylideneaniline) D Zwitterionic Intermediate A->D Nucleophilic Attack B Acid Chloride (Ethyl chloromalonyl chloride) C Ketene Intermediate [Cl(EtOOC)C=C=O] B->C Base (Et₃N) -HCl C->D [2+2] Cycloaddition E Target β-Lactam (CAS: 60180-65-6) D->E Conrotatory Ring Closure

Mechanistic pathway of the Staudinger [2+2] cycloaddition to form the target beta-lactam.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating built-in analytical checkpoints to verify reaction progression without relying solely on end-point yields.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (MAOS)

Rationale: Utilizing basic alumina eliminates the need for toxic liquid bases and halogenated solvents. The solid support acts as a microwave susceptor, generating localized hot spots that reduce reaction times from hours to minutes while scavenging HCl byproducts [4].

Materials:

  • N-benzylideneaniline (1.0 mmol)

  • Ethyl 2-chloro-2-(chlorocarbonyl)acetate (1.2 mmol)

  • Basic Alumina (Activity I, 2.0 g)

  • Ethyl acetate (Green extraction solvent)

Step-by-Step Workflow:

  • Preparation of Solid Support: In an agate mortar, thoroughly grind N-benzylideneaniline (1.0 mmol) with basic alumina (2.0 g) until a homogeneous free-flowing powder is obtained.

  • Reagent Addition: Transfer the mixture to a microwave-safe quartz vessel. Dropwise, add ethyl 2-chloro-2-(chlorocarbonyl)acetate (1.2 mmol) to the mixture. Stir briefly with a glass rod.

  • Microwave Irradiation: Place the vessel in a dedicated synthesis microwave (e.g., CEM Discover). Irradiate at 80% power (approx. 150 W) for 4–5 minutes. Crucial: Use 1-minute bursts with 30-second cooling intervals to prevent thermal degradation of the ketene.

  • Extraction: Cool to room temperature. Elute the product from the alumina plug using warm ethyl acetate (3 × 10 mL).

  • Crystallization: Concentrate the eluent under reduced pressure and recrystallize the crude product from an ethanol/water mixture.

Self-Validation Checkpoints:

  • In-Process: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow imine spot (Rf ~0.6) validates complete conversion.

  • Analytical: Run 1 H NMR (CDCl 3​ ). The formation of the azetidin-2-one ring is confirmed by the disappearance of the imine CH=N proton (~8.4 ppm) and the appearance of a distinct singlet for the C4-methine proton at δ 5.6–5.9 ppm.

Protocol B: Continuous Flow Synthesis

Rationale: Flow chemistry provides an exceptionally high surface-area-to-volume ratio. By isolating the highly reactive ketene generation step within a microfluidic environment, we prevent the accumulation of hazardous intermediates and suppress ketene dimerization [5].

Materials:

  • Syringe A: N-benzylideneaniline (0.5 M) + N,N-Diisopropylethylamine (DIPEA, 0.6 M) in anhydrous Acetonitrile.

  • Syringe B: Ethyl 2-chloro-2-(chlorocarbonyl)acetate (0.6 M) in anhydrous Acetonitrile.

Step-by-Step Workflow:

  • System Priming: Flush the microreactor system (PFA tubing, internal diameter 0.8 mm) with anhydrous acetonitrile at 0.5 mL/min to ensure a moisture-free environment.

  • Reagent Delivery: Set Syringe Pump A and Syringe Pump B to a flow rate of 0.2 mL/min each.

  • Cycloaddition: Direct the streams into a static T-mixer. The combined stream (0.4 mL/min) enters a heated microreactor coil maintained at 60 °C. The reactor volume should be calibrated to provide a residence time of exactly 10 minutes.

  • Pressure Regulation: Route the output through a Back Pressure Regulator (BPR) set to 50 psi to prevent solvent boiling and ensure monophasic flow.

  • Collection & Workup: Collect the effluent in a flask containing saturated aqueous NaHCO 3​ to quench any unreacted acid chloride. Extract with ethyl acetate, dry over MgSO 4​ , and evaporate.

Self-Validation Checkpoints:

  • In-line Monitoring: Utilize an in-line FlowIR spectrometer. The steady-state conversion is validated by monitoring the disappearance of the acid chloride C=O stretch (~1800 cm −1 ) and the emergence of the characteristic β-lactam C=O stretch (~1765 cm −1 ).

FlowWorkflow S1 Pump A: Imine + Base in Green Solvent M T-Mixer (Rapid Mixing) S1->M S2 Pump B: Acid Chloride in Green Solvent S2->M R Heated Microreactor Coil (Precise Residence Time) M->R Continuous Flow BPR Back Pressure Regulator (Prevents Boiling) R->BPR Controlled Pressure P In-line Purification & Product Collection BPR->P

Continuous flow reactor setup for the green synthesis of azetidin-2-ones.

Quantitative Data Presentation

The following table summarizes the performance metrics of the green approaches compared to the traditional batch methodology, highlighting the drastic improvements in sustainability (E-Factor) and efficiency.

Synthesis MetricConventional BatchProtocol A: MAOS (Solvent-Free)Protocol B: Continuous Flow
Reaction Time 12–16 hours4–5 minutes10 minutes (residence time)
Solvent Used Dichloromethane / TolueneNone (Solid Support)Acetonitrile (Green Solvent)
Operating Temp. -78 °C to RefluxLocalized Microwave Heating60 °C (Precise Control)
Ketene Dimerization High (Significant byproduct)LowNegligible
Isolated Yield 50–65%86–91%89–94%
E-Factor (Waste/Prod) > 50< 3< 8

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI Molecules, 2024. URL:[Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. URL:[Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 2006. URL:[Link]

  • Synthesis and C-N Cleavage of Azetidin-2-ones under Microwave Irradiation. Synthesis, 2019. URL:[Link]

  • Staudinger β-lactam synthesis via continuous flow chemistry. Journal of Flow Chemistry, 2026. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis of this β-lactam, a valuable scaffold in medicinal chemistry, typically proceeds via the Staudinger cycloaddition of a ketene and an imine.[1][2] While elegant, this reaction is often accompanied by challenges that can impact yield and purity. This document provides a systematic approach to overcoming these common hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions at the bench.

Issue 1: Low or No Yield of the Desired β-Lactam Product

Question: My reaction is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I rectify this?

Answer: Low yields in the Staudinger synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one are often multifactorial. The primary culprits are typically related to the stability of the ketene intermediate, the purity of reagents and solvents, and the reaction conditions.

  • Ketene Instability and Polymerization: The ketene precursor, ethyl 2-chloroacetoacetate, is dehydrohalogenated in situ using a base like triethylamine (Et₃N) to form a reactive ketene.[3] Ketenes are highly susceptible to polymerization, which is a major competing side reaction.[4]

    • Causality: The electrophilic central carbon of the ketene is prone to nucleophilic attack by another ketene molecule, initiating a polymerization cascade. This is exacerbated by higher concentrations and temperatures.

    • Solution: Employ slow, dropwise addition of the chloroacetyl chloride and triethylamine solution to the solution of the imine (N-benzylideneaniline).[5] This maintains a low steady-state concentration of the highly reactive ketene, favoring the desired [2+2] cycloaddition with the imine over self-polymerization. Conducting the reaction at low temperatures (e.g., 0-5 °C) is also crucial to minimize polymerization.[5]

  • Reagent and Solvent Purity: The Staudinger reaction is highly sensitive to moisture and impurities.

    • Causality: Water can react with the ketene to form an unstable α-chloro acid, which can undergo further reactions, or hydrolyze the imine starting material. Impurities in the starting imine or ketene precursor can lead to a variety of side products.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.[4] Dioxane and dichloromethane (DCM) are commonly used solvents.[1][5] It is advisable to distill solvents over a suitable drying agent prior to use. The imine should be freshly prepared or purified by recrystallization to ensure high purity.

  • Reaction Stoichiometry and Base Equivalents: The molar ratio of the reactants and the amount of base are critical.

    • Causality: An excess of the ketene precursor can lead to increased polymerization. Insufficient base will result in incomplete ketene formation, while a large excess can promote side reactions.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the chloroacetyl chloride and triethylamine relative to the imine is employed to drive the reaction to completion.[5][6] It is recommended to start with a 1:1.2:1.2 molar ratio of imine:chloroacetyl chloride:triethylamine and optimize from there.

Issue 2: Formation of Stereoisomers and Difficulty in Purification

Question: I've managed to synthesize the product, but I'm observing a mixture of cis and trans diastereomers, making purification challenging. How can I improve the stereoselectivity of the reaction?

Answer: The stereochemical outcome of the Staudinger cycloaddition is determined during the ring-closure of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine on the ketene.[7][8] The relative orientation of the substituents on the newly formed stereocenters (C3 and C4) dictates whether the cis or trans isomer is formed.

  • Understanding the Mechanism: The reaction proceeds through a zwitterionic intermediate. The final ring closure can be influenced by the substituents on both the ketene and the imine.[9] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[1]

    • Influence of Substituents: Electron-withdrawing groups on the ketene, such as the chloro and ethoxycarbonyl groups in this synthesis, can slow down the direct ring closure, potentially allowing for isomerization of the intermediate, which can lead to the formation of the more thermodynamically stable trans isomer.[7]

  • Strategies for Controlling Stereoselectivity:

    • Temperature Control: Lower reaction temperatures can favor the kinetic product, which is often the cis isomer. Experimenting with a range of temperatures (e.g., -20 °C to room temperature) can help to optimize the desired diastereomeric ratio.

    • Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition state of the ring-closing step. Non-polar solvents may favor a more concerted-like pathway, potentially leading to higher stereoselectivity.

    • Purification: If a mixture of diastereomers is unavoidable, purification can be achieved by column chromatography on silica gel.[10] A careful selection of the eluent system (e.g., ethyl acetate/petroleum ether) is crucial for achieving good separation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one?

A1: The synthesis proceeds via the Staudinger [2+2] cycloaddition.[1] The key steps are:

  • Imine Formation: Condensation of benzaldehyde and aniline to form N-benzylideneaniline (the imine).

  • In Situ Ketene Formation: Reaction of ethyl 2-chloroacetoacetate with a tertiary amine base, typically triethylamine (Et₃N), to generate the corresponding ketene.[3]

  • Nucleophilic Attack: The nitrogen of the imine acts as a nucleophile and attacks the central carbonyl carbon of the ketene.[7]

  • Zwitterionic Intermediate Formation: This initial attack forms a zwitterionic intermediate.[8]

  • Ring Closure: The intermediate undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[9]

Staudinger_Mechanism General Staudinger Cycloaddition Mechanism Imine Imine (N-benzylideneaniline) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from ethyl 2-chloroacetoacetate + Et3N) Ketene->Zwitterion BetaLactam β-Lactam (1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one) Zwitterion->BetaLactam Intramolecular Ring Closure

Caption: General mechanism of the Staudinger cycloaddition.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Chloroacetyl chloride is corrosive and lachrymatory, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11] Triethylamine is a flammable and corrosive liquid. Dioxane is a flammable liquid and a potential carcinogen. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (imine) from the product. The disappearance of the imine spot and the appearance of a new product spot indicate that the reaction is proceeding.

Q4: What are some common side products and how can they be minimized?

A4: The most common side product is the polymer of the ketene.[4] As discussed in the troubleshooting section, this can be minimized by slow addition of the ketene precursor and maintaining low reaction temperatures. Another potential side reaction is the hydrolysis of the imine or the ketene if moisture is present in the reaction mixture. Using anhydrous conditions is essential to prevent this.

Experimental Protocols

Protocol 1: Synthesis of N-benzylideneaniline (Imine)
  • To a solution of benzaldehyde (1 equivalent) in ethanol, add aniline (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for 1-2 hours.

  • The formation of a solid precipitate indicates the formation of the imine.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if necessary to obtain a pure product.

Protocol 2: Synthesis of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-benzylideneaniline (1 equivalent) in anhydrous dioxane (or DCM).[5][6]

  • Cool the solution to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dioxane.[5]

  • Add the solution from the dropping funnel to the stirred imine solution dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-5 hours.[5]

  • Monitor the reaction by TLC until the starting imine is consumed.

  • Filter the precipitated triethylamine hydrochloride and wash it with a small amount of anhydrous dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure.[5]

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[10]

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of β-Lactam CheckKetene Check Ketene Generation & Stability Start->CheckKetene CheckReagents Check Reagent & Solvent Purity Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions SolutionKetene Slow addition of ketene precursor Maintain low temperature (0-5 °C) CheckKetene->SolutionKetene SolutionReagents Use anhydrous solvents Purify imine before use CheckReagents->SolutionReagents SolutionConditions Optimize stoichiometry (slight excess of ketene precursor) Ensure adequate stirring CheckConditions->SolutionConditions

Caption: A workflow for troubleshooting low product yield.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes ketene polymerization.[5]
Solvent Anhydrous Dioxane or DCMPrevents hydrolysis of reagents.[1][5]
Addition Rate Slow, dropwise (1-2 hours)Maintains low ketene concentration.[5]
Stoichiometry Imine:Chloroacetyl Chloride:Et₃N (1:1.2:1.2)Drives reaction to completion while minimizing side reactions.[5][6]

References

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Ameya, A. C., & Nandini, R. P. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2475.
  • Cossío, F. P., et al. (2018). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 8(1), 1-10.
  • Kumar, V. V., et al. (2013). Synthesis and Characterization of Novel N-Substituted-3-chloro-2- Azetidinones as Potential Anticonvulsant Agents. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1281-1287.
  • Gawande, P. B., & Shingare, M. S. (2019). SYNTHESIS AND CHARACTERISATION 3-CHLORO- SUBSTITUTED AZETIDIN-2-ONE. INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1), 1051-1054.
  • Andresini, G., et al. (2022).
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3763.
  • Pansuriya, R. C., et al. (2012). Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[1][4][7] Triazolo [3,4b][3][4][7] Thiadiazole)]. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 345-348.

  • Jiao, L., et al. (2013). Annuloselectivity in Cycloadditions of Ketenes with Imines: A DFT Study. The Journal of Organic Chemistry, 78(2), 571-578.
  • Cossío, F. P., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of chemical research, 41(8), 925-936.
  • Sciforum. Stories from Staudinger: Synthesis of Chiral β-Lactams. [Link]

  • Mlostoń, G., et al. (2005). Cycloadditions with Cyclic Seven‐Membered Ketene Imines. Helvetica Chimica Acta, 88(8), 2208-2219.
  • Tidwell, T. T. (2005). Ketene Cycloadditions. Organic Reactions.
  • Patel, R. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 4(2), 336-340.
  • ResearchGate. Optimization of reaction conditions a. [Link]

  • Kumar, D., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF AZETIDINONE. Rasayan Journal of Chemistry, 4(4), 815-819.
  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • Wang, Y., et al. (2006). Synthesis of 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one. Molbank, 2006(4), M513.
  • Prime Scholars. Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. [Link]

  • Chemical & Pharmaceutical Bulletin. Vol. 71 No. 7. [Link]

  • ResearchGate. Synthesis and biological activity of azetidinone. [Link]

  • SciSpace. Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4 -. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Publications. [Link]

  • PubMed. Highly Selective 1,4-Diacylation/Cycloisomerization of 1,3-Enynes: De Novo Synthetic Strategy to Polysubstituted Furans. [Link]

  • Organic & Biomolecular Chemistry. Highly regio- and stereoselective (3 + 2) annulation reaction of allenoates with 3-methyleneindolin-2-ones catalyzed by a planar chiral [2.2]paracyclophane-based bifunctional phosphine–phenol catalyst. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-azetidin-2-ones

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-chloro-azetidin-2-ones. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Staudinger [2+2] cycloaddition of imines and chloroacetyl chloride. As this reaction is a cornerstone for creating the medicinally significant β-lactam core, understanding and mitigating potential side reactions is critical for success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm not forming any of the desired 3-chloro-azetidin-2-one. What are the likely causes?

A1: Low or no yield is a common but solvable issue often pointing to problems with reagents, reaction setup, or the stability of a key intermediate.

Probable Causes & Solutions:

  • Moisture Contamination: The primary culprit is often moisture, which reacts with the highly electrophilic chloroacetyl chloride and the in situ generated chloroketene.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents; distillation over an appropriate drying agent is recommended. Reagents like triethylamine should be stored over KOH pellets and distilled before use.

  • Inactive Imine: The starting imine may have degraded during storage or was not sufficiently pure.

    • Solution: Verify the purity of the imine using ¹H NMR or other appropriate analytical techniques before starting the reaction. If necessary, purify the imine by recrystallization or chromatography. It is often best to use freshly prepared imines.[3]

  • Ketene Polymerization: Chloroketene, generated in situ from chloroacetyl chloride and a tertiary amine base, is highly reactive and prone to polymerization if it does not react with the imine quickly.[4]

    • Solution: Control the concentration of the generated ketene. The standard procedure involves the slow, dropwise addition of chloroacetyl chloride to a solution of the imine and triethylamine at a low temperature (typically 0–5 °C).[1][5] This ensures that the ketene is generated in the presence of the imine and is consumed before it can polymerize.

  • Incorrect Order of Addition: The order in which reagents are mixed can significantly impact the outcome, primarily due to the risk of ketene polymerization.

    • Solution: The most reliable method is to add the chloroacetyl chloride slowly to a pre-cooled mixture of the imine and the tertiary amine base.[5] Reversing the addition (e.g., adding the base to the imine and acid chloride) can sometimes be used to influence stereochemistry but may increase the risk of side reactions if not carefully controlled.

Q2: My main product is an inseparable mixture of cis and trans diastereomers. How can I improve the stereoselectivity?

A2: The formation of both cis and trans isomers is intrinsic to the stepwise mechanism of the Staudinger reaction.[4] The final stereochemical outcome is determined by the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization before cyclization.[4][6] Fortunately, this competition can be influenced.

Controlling Factors for Diastereoselectivity:

FactorCondition Favoring cis IsomerCondition Favoring trans IsomerRationale
Imine Substituents Electron-withdrawing N-substituents (e.g., -Tosyl)Electron-donating N-substituentsElectron-withdrawing groups accelerate the direct ring closure (k1), leading to the kinetically favored cis product.[4][7]
Ketene Substituents Electron-donating groupsElectron-withdrawing groups (like -Cl)Electron-withdrawing groups on the ketene stabilize the zwitterionic intermediate, allowing more time for isomerization (k2) to the thermodynamically more stable trans configuration.[4][6]
Solvent Polarity Less polar solvents (e.g., Toluene)More polar solvents (e.g., Chlorobenzene, CH₂Cl₂)Polar solvents can stabilize the zwitterionic intermediate, favoring isomerization to the trans product.[8]
Temperature Lower temperatures (-78 °C to 0 °C)Higher temperatures (Room temp to reflux)Higher temperatures provide the energy needed to overcome the rotational barrier in the zwitterionic intermediate, promoting equilibration and favoring the thermodynamically more stable trans isomer.[8]
Order of Addition Standard addition (acid chloride to imine/base)"Inverse addition" (base to imine/acid chloride)The inverse addition method can sometimes favor the trans isomer, though this is not universally applicable and depends on the specific substrates.[5]

Expert Tip: To favor the trans isomer, which is often desired for certain biological activities, consider running the reaction at a higher temperature (e.g., refluxing toluene or CH₂Cl₂) and using a more polar solvent.[6][8] Conversely, for the cis isomer, conduct the reaction at the lowest practical temperature.

Q3: I've isolated a significant byproduct that appears to be an enone. What is causing this?

A3: The formation of an enone byproduct points to the cleavage of the N1-C4 bond in the newly formed azetidinone ring.[9] This side reaction can be promoted by certain catalysts or reaction conditions, particularly under microwave irradiation with specific heterogeneous catalysts like maleic anhydride-grafted polyethylene (MAH).[9]

Probable Causes & Solutions:

  • Catalyst-Induced Ring Cleavage: Certain Lewis acidic or heterogeneous catalysts may promote the fragmentation of the β-lactam ring.

    • Solution: If using a catalyst, screen for alternatives. For the standard Staudinger reaction using triethylamine, this is less common but can occur if the product is unstable under the workup conditions.

  • Thermal Instability: The product may be thermally labile, especially with certain substituent patterns.

    • Solution: Maintain lower temperatures throughout the reaction and workup. Avoid prolonged heating. Purify via column chromatography at room temperature rather than by distillation.

Q4: My purified product is unstable and appears to be eliminating HCl over time. How can I prevent this decomposition?

A4: The elimination of HCl from the 3-chloro-azetidin-2-one ring to form an α,β-unsaturated lactam is a classic E2 or E1cb elimination pathway. This is often inadvertently promoted during workup or purification.

Probable Causes & Solutions:

  • Excess Base: Residual triethylamine or other bases in the crude product can catalyze the elimination reaction, especially upon heating.

    • Solution: During the aqueous workup, ensure the organic layer is thoroughly washed with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution) to remove all traces of the amine base, followed by a wash with saturated NaHCO₃ and brine.

  • Basic Chromatography Media: Standard silica gel can be slightly acidic, but alumina is basic and can promote elimination.

    • Solution: Use standard silica gel for chromatography. If the product is still sensitive, consider deactivating the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base (like triethylamine) and then re-equilibrating with your eluent system. However, for this specific issue, washing the silica with the eluent first is a better approach.

  • High Temperatures: As with many elimination reactions, heat is a major driving force.

    • Solution: Concentrate the product solution in vacuo without excessive heating (use a rotovap with a room temperature water bath). Store the final, purified product in a freezer under an inert atmosphere.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Staudinger synthesis of 3-chloro-azetidin-2-ones?

A1: The synthesis is a formal [2+2] cycloaddition that proceeds through a well-established stepwise mechanism.[4][10]

  • Ketene Formation: First, the tertiary amine base (e.g., triethylamine, Et₃N) deprotonates the α-carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion to form the highly reactive chloroketene intermediate in situ.

  • Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroketene.[11] This forms a zwitterionic intermediate.

  • Ring Closure: The enolate anion of the zwitterionic intermediate performs an intramolecular nucleophilic attack on the iminium carbon. This conrotatory ring closure forms the four-membered azetidin-2-one ring.[11][12]

Staudinger_Mechanism General Mechanism of Staudinger Cycloaddition cluster_ketene Step 1: Ketene Formation cluster_cycloaddition Step 2 & 3: Cycloaddition AcidChloride Cl-CH₂-CO-Cl Base + Et₃N Ketene [Cl-CH=C=O] Base->Ketene In situ generation BaseHCl - Et₃N·HCl Imine R'-CH=N-R Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic attack Product 3-Chloro-azetidin-2-one Zwitterion->Product Ring closure Workflow Troubleshooting Workflow Start Reaction Start: Low/No Yield? CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents Yes Stereo Poor Diastereoselectivity? Start->Stereo No CheckTemp Verify Temperature Control (0-5°C addition) CheckReagents->CheckTemp CheckOrder Confirm Order of Addition (Acid Chloride to Imine/Base) CheckTemp->CheckOrder CheckOrder->Stereo AdjustTemp Modify Temperature (Low for cis, High for trans) Stereo->AdjustTemp Yes Byproduct Byproduct Formation? Stereo->Byproduct No AdjustSolvent Change Solvent Polarity AdjustTemp->AdjustSolvent AdjustSolvent->Byproduct WashBase Ensure Thorough Aqueous Wash to Remove Base Byproduct->WashBase Yes Success Successful Synthesis Byproduct->Success No PurifyCare Use Neutral Chromatography Media & Avoid Heat WashBase->PurifyCare PurifyCare->Success

Sources

Technical Support Center: Controlling Cis/Trans Selectivity in Azetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on functionalized azetidin-2-ones (β-lactams) for novel antibiotics and enzyme inhibitors, controlling the stereochemistry at the C3 and C4 positions is critical. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you master diastereoselectivity in your syntheses.

Mechanistic Foundations & FAQs

Q: Why does the Staudinger synthesis typically favor the cis-isomer, but sometimes unpredictably yields trans? A: The stereochemical outcome of the Staudinger [2+2] cycloaddition is dictated by a kinetic competition within the zwitterionic intermediate. When the imine nitrogen attacks the ketene, it forms an intermediate with an (E)-imine geometry. If direct conrotatory ring closure is fast ( k1​ ), the reaction kinetically traps the cis-β-lactam. However, if ring closure is delayed, the intermediate has time to isomerize ( k2​ ) to the thermodynamically more stable (Z)-geometry, which subsequently closes to form the trans-β-lactam [1].

Q: How do my starting materials influence this k1​ vs. k2​ competition? A: The electronic nature of your substituents directly modulates the ring closure rate. Electron-donating groups (EDGs) on the ketene (e.g., p-MeO) increase the nucleophilicity of the enolate oxygen, accelerating direct ring closure and heavily favoring the cis-isomer. Conversely, electron-withdrawing groups (EWGs) on the ketene (e.g., p-NO 2​ ) deplete electron density, slowing ring closure and providing the necessary lifetime for zwitterion isomerization, leading to trans-selectivity [1].

Q: What if I am using the Kinugasa reaction instead of the Staudinger method? A: The Kinugasa reaction (copper-catalyzed alkyne-nitrone cycloaddition) operates via a completely different pathway involving a metalloketene and a 5-membered isoxazoline intermediate [2]. While it often yields cis-products, the cis/trans ratio is highly sensitive to the steric bulk of the copper-ligand complex. When the metal moiety is separated from the reactive alkyne by an aryl-alkynyl fragment, the steric clash during the rearrangement phase heavily drives trans-selectivity[3].

Staudinger_Mechanism Start Ketene + Imine ZwitterionE Zwitterionic Intermediate (E) (Kinetic) Start->ZwitterionE Nucleophilic Attack CisProduct Cis-Azetidin-2-one (Direct Ring Closure) ZwitterionE->CisProduct k1 (Fast) EDG on Ketene ZwitterionZ Zwitterionic Intermediate (Z) (Thermodynamic) ZwitterionE->ZwitterionZ k2 (Isomerization) EWG on Ketene TransProduct Trans-Azetidin-2-one (Delayed Ring Closure) ZwitterionZ->TransProduct Ring Closure

Mechanistic divergence in the Staudinger synthesis dictating cis/trans selectivity.

Troubleshooting Guide: Stereochemical Drift

Scenario A: Unwanted Trans-Isomer in Staudinger Synthesis

Symptom: NMR analysis reveals a high proportion of the trans-isomer when the cis-isomer is desired. Root Cause: The zwitterionic intermediate is living too long before ring closure, allowing for (E) to (Z) isomerization. This is typically caused by excess thermal energy or solvent stabilization of the charged intermediate[4]. Corrective Action:

  • Drop the Temperature: Move from 0 °C to -78 °C. Lower temperatures kinetically freeze the (E)-imine conformation, preventing the rotation required for isomerization[4].

  • Switch to a Non-Polar Solvent: Polar aprotic solvents (like CH 2​ Cl 2​ ) stabilize the zwitterion, extending its half-life. Switching to Toluene destabilizes the charge separation, forcing an immediate ring closure to the cis-product[4].

Scenario B: Poor Diastereomeric Excess (d.e.) in the Kinugasa Reaction

Symptom: The reaction yields a near 1:1 mixture of cis and trans β-lactams. Root Cause: Insufficient steric differentiation during the rearrangement of the cuprate intermediate to the enolate copper intermediate[5]. Corrective Action: Introduce sterically demanding chiral ligands (e.g., C2-symmetric planar chiral bis(azaferrocene) ligands) and utilize a bulkier base like N,N-dimethylcyclohexylamine instead of standard K 2​ CO 3​ [6].

Troubleshooting_Workflow Problem Undesired Isomer Ratio Observed via NMR Goal Target: Cis or Trans? Problem->Goal TargetCis Target: Cis-Isomer Goal->TargetCis TargetTrans Target: Trans-Isomer Goal->TargetTrans ActionCis1 Decrease Temp to -78 °C TargetCis->ActionCis1 ActionCis2 Use Non-Polar Solvent (e.g., Toluene) TargetCis->ActionCis2 ActionCis3 Use EDG on Ketene TargetCis->ActionCis3 ActionTrans1 Increase Temp (Reflux) TargetTrans->ActionTrans1 ActionTrans2 Use Polar Solvent (e.g., DCM) TargetTrans->ActionTrans2 ActionTrans3 Use EWG on Ketene TargetTrans->ActionTrans3

Troubleshooting workflow for optimizing cis/trans stereoselectivity in beta-lactam synthesis.

Quantitative Data: Parameter Influence

Table 1: Influence of Reaction Parameters on Staudinger Cycloaddition Selectivity
ParameterConditionDominant Kinetic EffectFavored Isomer
Temperature -78 °CSuppresses k2​ (isomerization)Kinetically controlled Cis
Temperature Reflux (e.g., 110 °C)Overcomes barrier for k2​ Thermodynamically stable Trans
Solvent Toluene (Non-polar)Destabilizes zwitterion, forces rapid k1​ Cis (>90% d.e. typical)
Solvent Dichloromethane (Polar)Stabilizes zwitterion, permits k2​ Mixture / Leans Trans
Ketene Substituent p-Methoxy (EDG)Increases nucleophilicity of enolateCis
Ketene Substituent p-Nitro (EWG)Decreases nucleophilicity of enolateTrans
Table 2: Diagnostic NMR Coupling Constants for Azetidin-2-ones

Use this table to self-validate your experimental outcomes during the protocol. | Isomer | H3-H4 Relationship | Vicinal Coupling Constant ( 3JH3−H4​ ) | Diagnostic Utility | | :--- | :--- | :--- | :--- | | Cis-β-lactam | Syn-periplanar | 4.5 – 5.5 Hz | Distinct doublet, larger splitting | | Trans-β-lactam | Anti-periplanar | 1.5 – 2.5 Hz | Distinct doublet, tighter splitting |

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Staudinger Cycloaddition (Cis-Selective)

Causality Note: This protocol utilizes low temperatures and a non-polar solvent to kinetically trap the (E)-zwitterionic intermediate, preventing isomerization and forcing a cis-selective ring closure.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the imine (1.0 equiv) and anhydrous toluene (0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 equiv). Causality: Et 3​ N is required to generate the ketene in situ from the acyl chloride.

  • Kinetic Trapping: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Ketene Generation: Dissolve the acyl chloride (1.2 equiv) in a small volume of anhydrous toluene. Add this dropwise over 30 minutes via a syringe pump. Causality: Slow addition prevents ketene dimerization (yielding cyclobutanediones) and ensures the imine is always in excess relative to the active ketene.

  • In-Process Validation: After 2 hours at -78 °C, extract a 0.1 mL aliquot, quench with water, and run a rapid TLC (Hexanes/EtOAc). The disappearance of the imine spot validates the cycloaddition.

  • Workup & NMR Validation: Warm to room temperature, wash with saturated NaHCO 3​ , and concentrate. Run a crude 1 H NMR (CDCl 3​ ).

    • Self-Validation Check: Locate the β-lactam ring protons (typically between δ 4.0 - 5.5 ppm). If the 3J coupling constant is ~5.0 Hz, you have successfully synthesized the cis-isomer. If 3J is ~2.0 Hz, your cooling bath may have failed, or your acyl chloride is too electron-withdrawing.

Protocol B: Cu-Catalyzed Kinugasa Reaction (Trans-Selective)

Causality Note: This protocol leverages steric hindrance in the cuprate-enolate rearrangement phase to thermodynamically drive the formation of the trans-isomer.

  • Catalyst Activation: In an argon-purged flask, combine CuI (10 mol%) and a bulky chiral bis(oxazoline) ligand (12 mol%) in anhydrous acetonitrile. Stir for 30 minutes to form the active complex.

  • Reagent Addition: Add the nitrone (1.0 equiv) and a bulky base, N,N-dicyclohexylmethylamine (1.2 equiv).

  • Cycloaddition: Add the terminal alkyne (1.5 equiv) dropwise at 0 °C. Causality: The bulky base facilitates the formation of the copper acetylide without competing as a nucleophile, while the low temperature maximizes the stereodirecting effects of the chiral ligand.

  • In-Process Validation: Monitor via LC-MS. The intermediate isoxazoline mass may temporarily appear before rearranging to the final β-lactam mass.

  • Workup & NMR Validation: Quench with saturated NH 4​ Cl to remove copper salts. Extract with EtOAc. Purify via flash chromatography.

    • Self-Validation Check: Confirm the trans-geometry via 1 H NMR ( 3JH3−H4​ ≈ 1.5 – 2.5 Hz).

References

  • [1] Title: Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • [2] Title: Synthesis of β-Lactams Through Alkyne–Nitrone Cycloadditions Source: Topics in Heterocyclic Chemistry (Springer) URL:[Link]

  • [7] Title: Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Technical Support Center: Overcoming Purification Challenges of Oily Azetidin-2-one Products

Author: BenchChem Technical Support Team. Date: April 2026

Introduction The synthesis of azetidin-2-ones (the core β -lactam ring) is foundational to the development of antibiotics and cholesterol absorption inhibitors. While the Staudinger [2+2] cycloaddition between a ketene and an imine is the most versatile method for their construction, researchers frequently encounter a major physical hurdle: the products often present as intractable, viscous oils rather than crystalline solids[1]. This oily state exacerbates purification bottlenecks, including the co-elution of impurities and on-column degradation. This guide provides field-proven, self-validating protocols to troubleshoot and overcome these specific purification challenges.

Troubleshooting Guides & FAQs

Q1: My Staudinger reaction yields a crude oil that degrades during standard silica gel chromatography. Why does this happen, and how can I prevent it? Causality: The four-membered β -lactam ring is highly strained and susceptible to nucleophilic attack or acid-catalyzed ring-opening. Standard silica gel possesses acidic silanol (Si-OH) groups on its surface that hydrogen-bond with the polar β -lactam carbonyl, catalyzing its decomposition and leading to severe tailing or complete loss of the product[2][3]. Solution & Validation: To prevent decomposition, you must deactivate the stationary phase. For base-stable azetidin-2-ones, use "buffered silica gel" by pre-treating the column with 1% triethylamine (Et 3​ N). For certain acid-stable but tailing-prone analogs, adding a trace amount of acetic acid to the mobile phase can competitively bind the silanol groups, preventing the β -lactam from doing so[2][4]. Self-Validating Check: Run a 2D-TLC. Spot the crude oil, develop the plate in one dimension, dry it thoroughly, and run it perpendicular in the same solvent system. Off-diagonal spots definitively indicate that your product is degrading on the silica gel.

Q2: The purified azetidin-2-one remains a viscous syrup and refuses to crystallize. How can I induce crystallization? Causality: Oily states in β -lactams are typically maintained by two factors: (1) the presence of trace high-boiling solvents (e.g., toluene, DMF) that disrupt the crystal lattice, or (2) a mixture of cis and trans diastereomers resulting from the zwitterionic intermediate's isomerization during the Staudinger reaction[5][6]. Solution & Validation: First, confirm the diastereomeric purity via 1 H NMR. The coupling constants ( J ) between the H-3 and H-4 protons are diagnostic: typically 1–3 Hz for trans isomers and 5–6 Hz for cis isomers[6][7]. If a mixture is present, perform careful gradient chromatography to isolate a single diastereomer. Once pure, remove trace solvents via high-vacuum azeotropic stripping, followed by the trituration protocol detailed below.

Q3: How do I separate my oily β -lactam from co-eluting unreacted imines? Causality: Unreacted imines and substituted azetidin-2-ones often share nearly identical partition coefficients (R f​ values) on standard normal-phase chromatography[1]. Solution & Validation: Instead of relying solely on chromatography, exploit the chemical lability of the imine. For acid-stable β -lactams, wash the crude organic layer with a mild aqueous acidic solution (e.g., 1N HCl) to selectively hydrolyze the unreacted imine into its corresponding aldehyde and primary amine[1]. For acid-sensitive azetidin-2-ones, use saturated aqueous sodium bisulfite (NaHSO 3​ ) instead; this safely hydrolyzes the imine and traps the resulting aldehyde as a water-soluble bisulfite adduct without cleaving the β -lactam ring. Validate the removal by confirming the disappearance of the characteristic imine CH=N proton peak (~8.0-8.5 ppm) in the 1 H NMR spectrum.

Experimental Protocols

Protocol 1: Buffered Silica Gel Chromatography for Acid-Sensitive β -Lactams Objective: Purify oily azetidin-2-ones without acid-catalyzed ring-opening.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a solvent mixture of 99% Hexanes and 1% Triethylamine (Et 3​ N).

  • Packing & Deactivation: Pour the slurry into the column. Flush with 2-3 column volumes of the 1% Et 3​ N/Hexane solution to fully saturate and deactivate the acidic silanol sites.

  • Equilibration: Flush the column with 2 column volumes of your starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) to remove excess Et 3​ N, preventing it from co-eluting with your product.

  • Loading: Dissolve the oily crude mixture in a minimal volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Run a gentle gradient (e.g., 10% to 30% Ethyl Acetate in Hexanes). Monitor fractions via TLC (visualized with UV at 254 nm or iodine vapor)[3].

  • Isolation: Pool the product-containing fractions and evaporate under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation.

Protocol 2: Trituration and Induced Crystallization of Viscous β -Lactam Oils Objective: Convert a chromatographically pure but oily azetidin-2-one into a crystalline solid.

  • Solvent Stripping: Transfer the oily product to a round-bottom flask. Add 5 mL of diethyl ether and evaporate under high vacuum (0.1 Torr) for 1-2 hours. This azeotropically removes residual reaction solvents.

  • Dissolution: Dissolve the resulting thick syrup in a minimal volume of methyl tert-butyl ether (MTBE) (approximately 1 mL per gram of product) at room temperature.

  • Anti-Solvent Addition: While stirring vigorously, add ice-cold hexanes (or pentane) dropwise until the solution becomes just slightly turbid (the cloud point).

  • Nucleation: Scratch the inside of the flask vigorously with a glass stirring rod at the air-liquid interface. The micro-abrasions act as nucleation sites for crystal growth.

  • Maturation: Seal the flask and cool the mixture to -20 °C overnight to allow the crystal lattice to form completely.

  • Harvesting: Filter the resulting crystals rapidly using a chilled Büchner funnel and wash with a small volume of ice-cold hexanes.

Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for Oily Azetidin-2-ones

Purification MethodTarget Impurity / IssueTypical Yield RecoveryPurity AchievedTime RequiredScalability
Standard Silica Gel General impurities40-60% (due to degradation)85-90%2-4 hoursHigh
Buffered Silica (Et 3​ N) Acid-sensitive β -lactams80-95%>95%2-4 hoursHigh
Acidic Wash (1N HCl) Unreacted Imines>90%N/A (Pre-treatment)1 hourVery High
Trituration (MTBE/Hex) Trace solvents / Oils70-85%>98%12-24 hoursMedium
Prep-HPLC (C18) cis/trans Diastereomers60-75%>99%4-8 hoursLow
Mandatory Visualization

AzetidinOnePurification A Crude Azetidin-2-one (Viscous Oil) B 1H NMR & TLC Analysis (Check for Imines & Isomers) A->B C Unreacted Imine Present? B->C D Mild Acidic Wash (1N HCl or NaHSO3) C->D Yes E Silica Degradation Expected? C->E No D->E F Buffered Silica Gel (1% Et3N Pre-treatment) E->F Yes G Standard Flash Chromatography E->G No H Diastereomeric Mixture? F->H G->H I Prep-HPLC or Gradient Elution H->I Yes J Trituration & Crystallization (MTBE / Hexanes) H->J No I->J K Pure Crystalline β-Lactam J->K

Caption: Workflow for the systematic purification and crystallization of oily azetidin-2-one products.

References
  • BenchChem. "Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one." BenchChem, 2025. 1

  • Greene, L. M., et al. "3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells." PMC, NIH. 7

  • BenchChem. "Application Notes and Protocols for the Staudinger Reaction of Azetidinones." BenchChem, 2025. 5

  • ResearchGate. "Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics." ResearchGate. 2

  • Jetir.Org. "Spectrophotometric Analysis and Identification of Some β -Lactam Antibiotic Drugs Using Chromatographic Technique." JETIR. 3

  • Stevens, C. V., et al. "Novel Diastereoselective Synthesis of Bicyclic β -Lactams through Radical Cyclization..." The Journal of Organic Chemistry, ACS Publications. 6

  • ResearchGate. "Rf values of the studied beta-lactams in the six-development system." ResearchGate. 4

Sources

Technical Support Center: Efficient Removal of Triethylamine Hydrochloride from Azetidin-2-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the purification of azetidin-2-ones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing triethylamine hydrochloride (TEA.HCl), a common byproduct in the synthesis of β-lactams, particularly through the Staudinger cycloaddition.[1][2][3] In this reaction, triethylamine is frequently used as a base to scavenge the HCl generated when ketenes are formed in situ from acyl chlorides.[2][4][5] This neutralization reaction produces TEA.HCl salt, which must be effectively removed to isolate the pure azetidin-2-one product.[6]

This document provides a comprehensive overview of troubleshooting strategies and frequently asked questions to streamline your purification process and enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine hydrochloride present in my azetidin-2-one reaction mixture?

In many syntheses of azetidin-2-ones, such as the Staudinger reaction, an acyl chloride is treated with triethylamine (a tertiary amine base) to generate a ketene in situ.[2] The triethylamine neutralizes the hydrogen chloride (HCl) that is formed as a byproduct of this step.[4][6] This acid-base reaction produces triethylamine hydrochloride (TEA.HCl), a salt that needs to be separated from your desired β-lactam product during the workup.[6]

Q2: What are the most common methods for removing TEA.HCl?

The primary methods for removing TEA.HCl leverage its solubility characteristics. The most prevalent techniques are:

  • Aqueous Workup (Washing/Extraction): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous acid solution is a very effective method to extract the salt into the aqueous phase.[6]

  • Filtration: If the reaction is performed in a solvent in which TEA.HCl has low solubility (e.g., diethyl ether, tetrahydrofuran), the salt will precipitate and can be easily removed by filtration.[6][7]

  • Trituration/Solvent Precipitation: This involves adding a solvent in which your product is soluble but TEA.HCl is not (an "anti-solvent"), causing the salt to precipitate. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[6][7]

Q3: My azetidin-2-one is sensitive to moisture. How can I remove TEA.HCl without an aqueous workup?

For moisture-sensitive compounds, non-aqueous methods are essential. Consider the following approaches:

  • Direct Filtration: The most straightforward approach is to choose a reaction solvent where TEA.HCl is insoluble, such as diethyl ether or THF.[6][7] The salt precipitates as it forms and can be removed by simple filtration at the end of the reaction.

  • Solvent Swap and Filtration: If your reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate).[6] This will induce precipitation of the salt, which can then be filtered off.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of TEA.HCl from your azetidin-2-one reaction mixture.

Issue 1: Persistent Emulsion During Aqueous Workup

Cause: Emulsions are common when working with mixtures of organic solvents and aqueous solutions, especially in the presence of amine salts which can act as surfactants. This is frequently observed with chlorinated solvents like dichloromethane.

Solutions:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components in the aqueous layer.[6]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.[6]

  • Filtration through Celite® or Glass Wool: Passing the emulsified mixture through a plug of Celite® or glass wool can sometimes help to break up the fine droplets and facilitate layer separation.

Issue 2: Residual TEA.HCl or Triethylamine in NMR Spectrum After Aqueous Wash

Cause: This can occur due to insufficient washing, incomplete protonation of residual triethylamine, or if the product itself has some water solubility, leading to a less efficient extraction.

Solutions:

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to ensure that any remaining free triethylamine is converted to its water-soluble hydrochloride salt.[6][8]

  • Multiple Washes: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is generally more efficient at removing water-soluble impurities.

  • Co-evaporation: For removal of trace amounts of volatile triethylamine, co-evaporation with a higher boiling point solvent like toluene can be effective.[8] The product is dissolved in toluene and the solvent is removed under reduced pressure; this process is repeated several times.

Issue 3: Low Product Recovery After Purification

Cause: Product loss can occur for several reasons, including partial solubility of the azetidin-2-one in the aqueous wash, co-precipitation with TEA.HCl, or degradation of the product during workup.

Solutions:

  • Back-Extraction: If your product has some water solubility, back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

  • Careful Washing of Precipitated Salt: When removing TEA.HCl by filtration, wash the collected salt with a small amount of cold, fresh solvent to recover any product that may have adhered to the salt crystals.[6]

  • pH Control: Ensure the pH of the aqueous wash is appropriate for your product's stability. Some β-lactams are sensitive to strongly acidic or basic conditions. A wash with a saturated aqueous solution of sodium bicarbonate can be a milder alternative to a strong acid wash if only the TEA.HCl salt needs to be removed.

Issue 4: Product is Soluble in Water

Cause: If the desired azetidin-2-one is highly polar, it may have significant solubility in water, making separation from the equally water-soluble TEA.HCl challenging via standard extraction methods.

Solutions:

  • Column Chromatography: This is often the most effective method for separating water-soluble products from TEA.HCl. It is important to note that TEA.HCl can sometimes streak on a silica gel column. To mitigate this, one can pre-adsorb the crude product onto silica gel. This is done by dissolving the crude material in a minimal amount of a polar solvent (like methanol), adding silica gel to form a slurry, and then evaporating the solvent to obtain a dry powder. This "dry-loaded" sample can then be carefully added to the top of the column for purification.[6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification technique. This relies on the differential solubility of the product and the TEA.HCl impurity in the chosen solvent at different temperatures.

Data Presentation

Table 1: Solubility of Triethylamine Hydrochloride in Common Organic Solvents
SolventSolubilityReference(s)
WaterVery Soluble (1440 g/L at 20°C)[4][9][10][11]
EthanolVery Soluble[9][10][11][12]
ChloroformVery Soluble[9][10][11][12]
DichloromethaneSoluble[13]
Diethyl EtherInsoluble/Practically Insoluble[9][11][12]
Tetrahydrofuran (THF)Insoluble[7]
AcetoneInsoluble[7]
Ethyl AcetateInsoluble[7]
Hexane/HeptaneInsoluble[7]
BenzeneVery Slightly Soluble[11]

This table provides a general guide. Actual solubilities can be influenced by temperature and the presence of other components in the reaction mixture.

Experimental Protocols & Visualizations

Protocol 1: Removal of TEA.HCl by Aqueous Workup

This protocol is suitable for water-insensitive azetidin-2-one products in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1N HCl) to the separatory funnel. This step ensures any excess triethylamine is protonated.[6]

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of deionized water and then with a saturated aqueous brine solution. The brine wash helps to remove residual water from the organic layer.[6]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.

Aqueous_Workup A Reaction Mixture (in Organic Solvent) B Add Dilute HCl (aq) A->B Transfer to Sep. Funnel C Shake & Separate Layers B->C D Discard Aqueous Layer (contains TEA.HCl) C->D E Wash Organic Layer (Water, then Brine) C:e->E:w F Dry Organic Layer (e.g., Na2SO4) E->F G Filter & Evaporate Solvent F->G H Crude Product G->H

Caption: Workflow for TEA.HCl removal by aqueous workup.

Protocol 2: Removal of TEA.HCl by Filtration

This protocol is ideal for reactions conducted in solvents where TEA.HCl is insoluble (e.g., diethyl ether, THF).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the TEA.HCl salt.[6]

  • Set up a Büchner or Hirsch funnel with an appropriately sized filter paper.

  • Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Pour the reaction mixture into the funnel and apply vacuum to filter off the solid TEA.HCl.

  • Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any adhered product.

  • Combine the filtrate and the washings. This solution contains your purified azetidin-2-one.

  • Remove the solvent from the combined filtrate under reduced pressure to isolate the final product.

Filtration_Workflow A Reaction Mixture with Precipitated TEA.HCl B Cool Reaction Mixture A->B C Vacuum Filtration B->C D Wash Precipitate with Cold Solvent C->D Solid TEA.HCl (discard) E Combine Filtrate & Washings C->E Filtrate D->E F Evaporate Solvent E->F G Isolated Product F->G

Sources

Validation & Comparative

The Gold Standard: A Comparative Guide to X-ray Crystallography for Unambiguous Structure Validation of Azetidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is a cornerstone of intellectual property, regulatory approval, and, ultimately, patient safety. For azetidin-2-ones, the core scaffold of life-saving β-lactam antibiotics, the seemingly subtle variation between isomers can lead to profound differences in biological activity and pharmacological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of azetidin-2-one isomers, with a focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and offer a clear rationale for why this technique remains the gold standard in the field.

The Challenge of Azetidin-2-one Isomerism

The synthesis of substituted azetidin-2-ones often yields a mixture of stereoisomers, most commonly cis and trans diastereomers. The relative orientation of substituents on the β-lactam ring dictates the molecule's shape and, consequently, its interaction with biological targets. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating molecular connectivity and can often distinguish between isomers based on coupling constants, they can sometimes present ambiguous results, especially in complex molecules or when crystals are not available for comparison.[1][2] This ambiguity is a significant risk in drug development, where absolute certainty is paramount.

X-ray Crystallography: The Definitive Arbiter

Single-crystal X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a molecule.[3] By scattering X-rays off the electron clouds of atoms in a well-ordered crystal lattice, we can generate a three-dimensional electron density map, which is then used to build an unambiguous atomic model. This method not only confirms the connectivity of atoms but also reveals their precise spatial coordinates, bond lengths, and bond angles, thereby unequivocally determining the absolute stereochemistry of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a validated crystal structure is a meticulous process. The following workflow illustrates the key stages, emphasizing the decision-making process and the rationale behind each step.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Structure Validation cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Validation Synthesis Synthesis of Azetidin-2-one Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Validation Structure Validation & Analysis Structure_Solution->Validation Final_Structure Final Structure Confirmation (CIF) Validation->Final_Structure

Caption: A logical workflow for the structural elucidation of azetidin-2-one isomers using X-ray crystallography.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the definitive method, it is essential to understand its performance in the context of other widely used analytical techniques. The following table provides a comparative overview for the specific application of validating azetidin-2-one isomers.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths, anglesChemical shifts, coupling constants, connectivityMass-to-charge ratio
Isomer Differentiation Unambiguous determination of absolute stereochemistryCan distinguish cis/trans isomers via coupling constants; may be ambiguous for complex structuresCannot distinguish between stereoisomers
Sample Requirement High-quality single crystal (>0.1 mm)1-25 mg in solutionMicrogram to nanogram quantities
Throughput Lower; crystal growth can be a bottleneckHigher; rapid data acquisitionHigh
Data Interpretation Can be complex, requires specialized softwareGenerally straightforward for simple molecules; complex for overlapping signalsStraightforward for mass determination
Regulatory Acceptance "Gold standard" for structure proofEssential for characterization, but may require supporting data for stereochemistryRequired for molecular weight confirmation
Cost High initial instrument cost; moderate per-sample costHigh initial instrument cost; low per-sample costModerate instrument cost; low per-sample cost

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of an Azetidin-2-one Isomer

This protocol outlines the critical steps for obtaining a high-quality crystal structure of a small organic molecule like an azetidin-2-one isomer. The causality behind each step is explained to provide a deeper understanding of the process.

1. Crystallization: The Art and Science of Ordered Solids

  • Rationale: The formation of a well-ordered, single crystal is the most critical and often the most challenging step. The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing molecules to pack in a highly ordered, repeating lattice. For β-lactam compounds, which can be sensitive, careful selection of solvents and conditions is crucial to prevent degradation.[4]

  • Methodology:

    • Solvent Screening: Begin by assessing the solubility of the purified azetidin-2-one isomer in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof).

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a few small holes poked in it to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed container that holds a larger volume of a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the gradual formation of crystals. This method is particularly useful for compounds that are significantly more soluble at higher temperatures.[4]

2. Crystal Selection and Mounting

  • Rationale: A suitable crystal for single-crystal X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects.[5] The size should be appropriate for the X-ray beam, typically between 0.1 and 0.3 mm in all dimensions.

  • Methodology:

    • Under a microscope, carefully select a suitable crystal using a micro-loop or a fine needle.

    • Mount the crystal on the goniometer head of the diffractometer. The crystal is typically held in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and protect it from radiation damage.

3. Data Collection

  • Rationale: The mounted crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal through a range of angles.

  • Methodology:

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans at different crystal orientations. The duration of data collection can range from a few hours to overnight, depending on the crystal's diffracting power.

4. Structure Solution and Refinement

  • Rationale: The collected diffraction data (a set of reflection intensities) is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, accurate structure.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

    • Structure Solution: The structure is typically solved using direct methods or Patterson methods, which are computational algorithms that can determine the initial positions of the atoms.

    • Structure Refinement: The atomic positions and other parameters (like thermal motion) are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

Leveraging the Cambridge Structural Database (CSD)

For researchers working with azetidin-2-ones, the Cambridge Structural Database (CSD) is an invaluable resource.[6][7] It is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9] Before embarking on a lengthy crystallization and structure determination process, a search of the CSD can reveal if the structure of the target molecule or a closely related analog has already been determined. This can provide crucial information on molecular geometry, conformation, and intermolecular interactions that can guide synthesis and crystallization efforts.

A Practical Guide to Using the CSD:

  • Access the CSD: Access to the CSD is available through various software packages provided by the Cambridge Crystallographic Data Centre (CCDC), including a web-based portal.[8]

  • Perform a Substructure Search: Draw the azetidin-2-one core structure and any key substituents using the provided chemical drawing interface.

  • Analyze the Results: The search will return a list of all entries in the database containing the specified chemical fragment. Each entry provides the full crystal structure, which can be visualized in 3D, along with the original publication details.

  • Extract Key Information: From the retrieved structures, you can extract information on typical bond lengths, bond angles, and torsion angles for the azetidin-2-one ring system. This information can be used to validate your own experimental results or to build computational models.

Case Study: Ambiguous NMR Data Resolved by X-ray Crystallography

In a hypothetical scenario, the synthesis of a novel substituted azetidin-2-one yields a product that gives a clean ¹H NMR spectrum. However, the coupling constant between the protons at C3 and C4 is 5.5 Hz. This value falls in a region where an unambiguous assignment of cis or trans stereochemistry can be challenging, as both isomers can, under certain conformational constraints, exhibit similar coupling constants. While 2D NMR techniques like NOESY could provide further evidence, the results may still not be entirely conclusive.

In this instance, obtaining a single crystal and performing X-ray crystallography would provide a definitive answer. The resulting 3D structure would directly show the relative positions of the substituents, leaving no room for interpretation and ensuring the correct isomer is advanced in the drug development pipeline. This level of certainty is what makes X-ray crystallography an indispensable tool.

Conclusion

While a suite of analytical techniques is essential for comprehensive characterization, the unambiguous determination of stereochemistry for azetidin-2-one isomers demands the precision and clarity of single-crystal X-ray crystallography. Its ability to provide a direct, three-dimensional visualization of the molecular structure makes it the ultimate arbiter in cases of ambiguity. For researchers and drug development professionals, a thorough understanding of this technique and its application is not just a matter of good science; it is a critical component of ensuring the quality, efficacy, and safety of new medicines.

References

  • Model-based process development for continuous manufacturing of beta-lactam antibiotics by enzymatic reactive crystallization: A pilot plant study. American Chemical Society. [Link]

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. [Link]

  • Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. RSC Publishing. [Link]

  • Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. MDPI. [Link]

  • A method for crystallizing a beta-lactam antibiotic.
  • Azetidin-2-one versus chroman-2-one: Application of >1>H- >13>C COSY NMR and mass spectroscopy in structure elucidation-class of compounds. Taylor & Francis Online. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Using the Cambridge Structure Database of Organic and Organometalic Compounds in Structure Biology. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]

  • Azetidin-2-one versus chroman-2-one: Application of (1)H-(13)C COSYNMR and mass spectroscopy in structure elucidation-class of compounds. Spectroscopy Letters. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. ACS Publications. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Bryn Mawr College. [Link]

  • Research applications of the Cambridge Structural Database (CSD). RSC Publishing. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • The Cambridge Structural Database. ResearchGate. [Link]

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Chiral HPLC for enantiomeric separation of azetidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The azetidin-2-one ring is the defining structural motif of β -lactam compounds. While historically recognized as the pharmacophore of β -lactam antibiotics, this four-membered cyclic amide scaffold has expanded into diverse therapeutic areas, including cholesterol absorption inhibitors (e.g., ezetimibe) and novel monoacylglycerol lipase (MAGL) inhibitors[1][2]. Because the spatial orientation of substituents on the chiral centers of the azetidin-2-one ring dictates biological target affinity, the enantiomeric separation of these derivatives is a critical regulatory and pharmacological requirement[2].

This guide provides an in-depth, mechanistic comparison of Chiral High-Performance Liquid Chromatography (HPLC) strategies for azetidin-2-one derivatives, grounded in field-proven methodologies and self-validating experimental designs.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

The separation of azetidin-2-one enantiomers relies on transient diastereomeric complexes formed between the analyte and the Chiral Stationary Phase (CSP)[3]. The efficacy of a CSP depends on its ability to offer a stereogenic environment capable of multipoint interactions (hydrogen bonding, π−π interactions, and steric inclusion).

1. Polysaccharide-Based Coated CSPs (The Gold Standard) Derivatized amylose and cellulose polymers (e.g., Chiralpak AS-H, Chiralcel OD) are the most successful CSPs for azetidin-2-ones. The chiral recognition mechanism is driven by the helical supramolecular structure of the polymer. The carbamate linkages act as primary hydrogen-bond donors/acceptors for the β -lactam carbonyl and secondary hydroxyl groups, while the derivatized phenyl rings provide π−π stacking opportunities with the aromatic substituents often found in compounds like ezetimibe[2][3].

2. Immobilized Polysaccharide CSPs Immobilized columns (e.g., Chiralpak IC) feature the same polysaccharide selectors but are covalently bonded to the silica matrix[3]. Causality for selection: Azetidin-2-one derivatives with highly lipophilic side chains may exhibit poor solubility in standard alkane/alcohol mobile phases. Immobilized CSPs allow the use of "forbidden" harsh solvents (e.g., dichloromethane, ethyl acetate) as diluents or mobile phase components without stripping the chiral selector from the column.

3. Levan-Based CSPs (Emerging Alternatives) Recent developments have introduced levan-based CSPs (fructan polymers with β -2,6 linkages)[1]. These are particularly effective for trans- β -lactam ureas when operating in Polar Organic Mode (POM). They offer unique steric cavities compared to amylose, often reversing elution orders or resolving compounds that fail on traditional cellulose phases[1].

Causality in Mobile Phase Design

Selecting the correct mobile phase is not merely about elution strength; it is about modulating the specific interactions between the azetidin-2-one and the CSP.

  • Normal Phase (NP): A mixture of n-hexane and alcohols (ethanol or 2-propanol) forces the polar moieties of the azetidin-2-one to interact intimately with the carbamate groups of the CSP. For example, a 50:50 n-hexane/2-propanol mixture is highly effective for resolving azetidin-2-one-based MAGL inhibitors on a Chiralcel OD column[2].

  • Polar Organic Mode (POM): Utilizing 100% polar solvents (acetonitrile, methanol) disrupts bulk hydrophobic interactions, relying entirely on specific hydrogen bonding. POM often yields sharper peaks, better signal-to-noise ratios, and faster run times for highly polar β -lactams[1].

  • The Role of Additives: Azetidin-2-ones like ezetimibe possess phenolic hydroxyl groups. Without additives, these acidic groups interact with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) suppresses this ionization, ensuring sharp, symmetrical peaks[4][5]. Conversely, if basic moieties are present, 0.1% Diethylamine (DEA) is required[4].

Method Development Workflow

Workflow N1 1. Structural Profiling of Azetidin-2-one Identify H-bond donors/acceptors & aromatics N2 2. CSP Selection Coated vs. Immobilized Polysaccharides N1->N2 N3 3. Mobile Phase Strategy Normal Phase (Hexane/Alcohol) vs. Polar Organic N2->N3 N4 4. Modifier Optimization Add TFA/DEA to suppress secondary interactions N3->N4 N5 5. Self-Validating System Run System Suitability (Rs > 2.0, Tailing < 1.5) N4->N5

Fig 1. Logical workflow for chiral HPLC method development of azetidin-2-one derivatives.

Self-Validating Experimental Protocol: Resolution of Ezetimibe

To ensure trustworthiness and reproducibility, analytical protocols must be self-validating. The following methodology for the enantiomeric separation of ezetimibe incorporates built-in quality gates to verify system integrity before data acquisition[3][5].

Objective: Isolate the active (3R,4S) eutomer from its stereoisomeric impurities.

Step 1: Mobile Phase & Diluent Preparation

  • Action: Prepare a mobile phase of n-hexane / ethanol / 2-propanol / trifluoroacetic acid (84:12:4:0.1 v/v)[5].

  • Causality: The specific ratio of ethanol to 2-propanol fine-tunes the steric bulk of the alcohol modifier, optimizing access to the chiral cavity of the AS-H column. TFA (0.1%) is non-negotiable; it maintains the phenolic hydroxyls of ezetimibe in a protonated state, preventing peak tailing[5].

  • Diluent: Use n-hexane/ethanol (80:20 v/v) to ensure complete sample dissolution without causing solvent-mismatch band broadening[3].

Step 2: Chromatographic Conditions

  • Column: Chiralpak AS-H (250 × 4.6 mm, 5 µm)[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimized for the aromatic rings of ezetimibe)[3].

  • Temperature: 25 °C (Thermodynamic control is vital; temperature fluctuations alter the transient diastereomeric complex stability).

Step 3: Execution of the Self-Validating Gate (System Suitability) Before injecting unknown samples, the system must prove its resolving power.

  • Blank Injection: Inject 10 µL of diluent. Validation criteria: No peaks at the retention times of the ezetimibe enantiomers (rules out column carry-over).

  • System Suitability Test (SST): Inject a 1:1 racemic mixture of (R)-enantiomer and (S)-ezetimibe (1000 µg/mL total)[5].

  • Internal Standard (Optional but recommended): Spike with Rilpivirine to monitor injection precision.

  • Validation Gate: Proceed to sample analysis only if the Resolution ( Rs​ ) between the two enantiomers is 2.0, and the tailing factor is 1.5[5].

Step 4: Sample Analysis Inject the pharmaceutical sample. The (R)-enantiomer will elute first (approx. 10.4 min), followed by the (3R,4S)-ezetimibe eutomer (approx. 12.2 min)[5]. Quantify the enantiomeric excess (ee) using area normalization.

Quantitative Benchmarking of Azetidin-2-one Separations

The following table synthesizes experimental data across different azetidin-2-one derivatives and chromatographic modes, providing a benchmark for method development.

Analyte (Azetidin-2-one Derivative)Chiral Stationary Phase (CSP)Mobile Phase CompositionElution ModeResolution ( Rs​ )Reference
Ezetimibe Chiralpak AS-H (Amylose-based)n-hexane / EtOH / 2-PrOH / TFA (84:12:4:0.1)Normal Phase> 2.0[5]
Ezetimibe & Tramadol Chiralpak AS-H (Amylose-based)MeCN / MeOH / DEA / FA (99:1.0:0.1:0.1)Polar OrganicBaseline[4]
MAGL Inhibitors (Compound 5v) Chiralcel OD (Cellulose-based)n-hexane / 2-propanol (50:50)Normal PhaseBaseline[2]
trans- β -Lactam Ureas Chirallica PST-7 (Levan-based)100% Methanol or EthanolPolar OrganicVariable[1]

References

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans- β -Lactam Ureas in the Polar Organic Mode Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase Source: JSM Central (Annals of Chromatography and Separation Techniques) URL:[Link]

  • Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • European Journal of Biomedical AND Pharmaceutical sciences (Reference to Internal Standard Methodology) Source: EJBPS / Googleapis URL:[Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: Semantic Scholar / American Journal of Analytical Chemistry URL:[Link]

Sources

Comparing the biological activity of resveratrol and its azetidin-2-one analogs

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Metabolic Liabilities: A Comparative Guide to Resveratrol and its Azetidin-2-one Analogs in Oncology

Introduction: The Pharmacokinetic Bottleneck

Resveratrol (3,4',5-trihydroxystilbene) is a naturally occurring polyphenol widely investigated for its pleiotropic anticancer, antioxidant, and anti-inflammatory properties[1][2]. However, its translation from bench to bedside is notoriously bottlenecked by a critical pharmacokinetic flaw: an exceptionally short biological half-life driven by rapid glucuronidation and sulfation in the liver[2][3].

To bypass these metabolic liabilities, medicinal chemists have engineered synthetic analogs by replacing the flexible alkene linker of resveratrol with a rigid heterocyclic system, specifically the azetidin-2-one (β-lactam) nucleus[2][3]. As detailed in this guide, this structural evolution not only enhances bioaccessibility but also dramatically amplifies targeted cytotoxicity against human breast cancer and adenocarcinoma cell lines[1][4].

Structural Rationale & Mechanistic Causality

The core limitation of trans-resveratrol lies in its exposed hydroxyl groups and the flexible stilbene double bond, which are prime targets for phase II metabolism. By synthesizing 3-chloro-azetidin-2-one derivatives, the azetidinone nucleus acts as a rigid bridge connecting the two aromatic rings[3]. This conformational restriction prevents rapid enzymatic degradation while locking the molecule into an optimal pharmacophore for target binding[2].

Furthermore, specific 1,4-diaryl-2-azetidinones have been designed to mimic the antimitotic agent combretastatin A-4 (CA-4) alongside resveratrol[4]. These analogs exhibit a dual-threat mechanism: they potently inhibit tubulin polymerization (halting the cell cycle at the G2/M phase) while simultaneously activating AMP-activated protein kinase (AMPK), culminating in caspase-3-mediated apoptosis[4].

Mechanism Resveratrol Resveratrol (Rapid Metabolism) AMPK AMPK Activation Resveratrol->AMPK Moderate Activation Azetidin Azetidin-2-one Analogs (High Bioavailability) Tubulin Tubulin Polymerization Inhibition Azetidin->Tubulin Potent (IC50 ~3-13 nM) Azetidin->AMPK Strong Activation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Caspase Caspase-3 Activation AMPK->Caspase Apoptosis Tumor Cell Apoptosis (MCF-7, SKBR3) Arrest->Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathways of resveratrol vs. azetidin-2-one analogs in tumor cell apoptosis.

Quantitative Performance Comparison

The structural modifications translate to profound differences in in vitro efficacy. The table below summarizes the comparative biological activity, highlighting how specific azetidin-2-one analogs achieve nanomolar potency compared to the micromolar baseline of native resveratrol.

CompoundTarget Cell LineIC50 / EfficacyPrimary MechanismBioavailability Profile
Trans-Resveratrol MCF-7 / HL60~5.0 µM[5]AMPK activation, ROS modulationLow (Rapid metabolism & elimination)[3]
3-chloro-azetidin-2-one analogs (e.g., 4d, 4f) MCF-7 / SKBR3Significant inhibition at 5-20 µM[3]Targeted apoptosis inductionHigh (Rigid structure prevents hydrolysis)[2]
1,4-diaryl-2-azetidinone (trans-20) Duodenal Adenocarcinoma3 - 13 nM[4]Tubulin inhibition, G2/M arrestHigh (Enhanced bioaccessibility)[4]

Self-Validating Experimental Protocols

As drug development professionals, we must rely on robust, self-validating assay systems to quantify these pharmacological improvements. Below are the standardized methodologies used to evaluate the comparative efficacy of these compounds.

Workflow Syn 1. Chemical Synthesis (Azetidinone Nucleus) Bio 2. Dialysis Tubing (Bioavailability Model) Syn->Bio MTT 3. MTT Assay (Cell Viability) Bio->MTT Flow 4. Flow Cytometry (Apoptosis/Sub-G0/G1) MTT->Flow

Fig 2: Self-validating experimental workflow for evaluating synthetic resveratrol derivatives.

Protocol A: Bioavailability Assessment via Dialysis Tubing

Why this matters (Causality): Traditional in vivo pharmacokinetic screening is resource-intensive. The dialysis tubing procedure provides a quick, low-cost, and highly predictive in vitro model of gastrointestinal absorption by simulating the semi-permeable nature of the intestinal epithelium[3].

  • Preparation: Dissolve the synthesized azetidin-2-one analog in a simulated gastric fluid to act as the donor solution.

  • Dialysis: Seal the solution within a dialysis membrane (MWCO 12-14 kDa) and submerge it in a receptor compartment containing simulated intestinal fluid (pH 7.4).

  • Quantification: Sample the receptor fluid at regular intervals and quantify drug concentration via HPLC.

  • Self-Validation: The controlled molecular weight cutoff ensures that only the intact, unbound small molecules diffuse across the membrane, directly validating the structural stability of the β-lactam ring against hydrolytic degradation prior to murine models[3].

Protocol B: Antiproliferative Evaluation (MTT Assay)

Why this matters (Causality): To confirm that the structural rigidity translates to sustained anticancer activity, cell viability must be measured through direct metabolic proxies.

  • Cell Seeding: Plate MCF-7 or SKBR3 human breast cancer cells in 96-well plates and allow 24h for adherence[1][3].

  • Treatment: Expose cells to varying concentrations (e.g., 5 µM to 20 µM) of resveratrol and its 3-chloro-azetidin-2-one derivatives for 72h[3].

  • Detection: Add MTT reagent (a tetrazolium salt). Metabolically active cells reduce MTT to insoluble purple formazan crystals. Dissolve the crystals in DMSO and measure absorbance at 570 nm.

  • Self-Validation: Because MTT reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, the absorbance directly correlates with viable cell count. Dead cells or fragmented debris cannot produce formazan, eliminating false positives in cytotoxicity readings[1][3].

Protocol C: Apoptosis Analysis via Flow Cytometry

Why this matters (Causality): Cytotoxicity can occur via necrosis (uncontrolled cell death) or apoptosis (programmed cell death). Effective resveratrol analogs must induce targeted apoptosis to be viable oncological candidates[5].

  • Staining: Harvest treated cells and double-stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Run samples through a flow cytometer, capturing at least 10,000 events per sample. Gate for the hypodiploid sub-G0/G1 peak[5].

  • Self-Validation: Annexin V selectively binds to externalized phosphatidylserine (an early apoptotic marker), while PI only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system that definitively distinguishes true apoptotic induction from non-specific necrotic toxicity[5].

Conclusion

The transition from natural trans-resveratrol to synthetic azetidin-2-one analogs represents a masterclass in structure-activity relationship (SAR) optimization. By rigidifying the molecular backbone, researchers have successfully engineered out the rapid metabolic clearance that historically plagued resveratrol, replacing it with a highly bioavailable, nanomolar-potent scaffold capable of inducing targeted apoptosis in aggressive cancer cell lines.

References

  • Source: IRIS Unibas (unibas.it)
  • Source: PubMed (nih.gov)
  • Source: IRIS Unibas (unibas.it)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: Journal of Medicinal Chemistry (acs.org)

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized pharmaceutical intermediates requires moving beyond generic safety protocols to implement chemistry-specific risk mitigation. 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one (CAS: 60180-65-6) is a complex monocyclic β -lactam derivative. In drug development, such azetidin-2-one scaffolds are critical building blocks for synthesizing cholesterol absorption inhibitors and enzyme inhibitors[1].

This guide provides a self-validating operational framework for the safe handling, solvation, and disposal of this specific compound, grounded in its unique molecular architecture.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the causality between the compound's structure and its inherent hazards:

  • Sensitization Risk ( β -Lactam Core): The highly strained 4-membered β -lactam ring is electrophilic. It can act as a hapten by irreversibly acylating nucleophilic residues on human proteins, which may trigger severe allergic sensitization upon repeated exposure[2].

  • Enhanced Dermal Penetration: The inclusion of two phenyl rings and a C3 chlorine atom significantly increases the molecule's lipophilicity (Predicted logP≈4.04 )[3]. This lipophilicity allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier), making strict dermal isolation non-negotiable.

  • Respiratory Hazard: Supplied as a crystalline solid, the compound poses a severe dust inhalation risk. Aerosolized micro-particles can cause acute respiratory tract irritation and systemic absorption[4].

Quantitative Physical Properties

Understanding the physical state of the compound dictates our environmental controls and waste segregation strategies.

PropertyValueOperational Implication
Molecular Formula C18H16ClNO3Contains halogen; mandates segregation into halogenated waste streams[5].
Molecular Weight 329.78 g/mol Utilized for precise stoichiometric solvation calculations.
Density 1.3 ± 0.1 g/cm³[3]Heavier than water; will precipitate and concentrate at the bottom of aqueous waste mixtures.
Boiling Point 511.2 ± 50.0 °C[3]Non-volatile at ambient temperature; the primary airborne risk is particulate dust, not vapor.
Flash Point 263.0 ± 30.1 °C[3]Low flammability risk under standard laboratory conditions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling chlorinated β -lactams. The following matrix outlines the required equipment and the mechanistic justification for each choice.

EquipmentSpecificationMechanistic Justification
Eye/Face Tight-fitting safety goggles (EN 166 or NIOSH approved)[4].Prevents ocular exposure to fine crystalline dust, which can cause severe corneal irritation and systemic absorption via mucous membranes.
Hands Double-layered Nitrile gloves (≥0.11 mm thickness)[1].Chlorinated organic compounds can rapidly permeate standard latex. Double-gloving provides a fail-safe barrier during the handling of reactive intermediates.
Body Flame-resistant lab coat and disposable Tyvek sleeves.Prevents the accumulation of highly lipophilic dust on forearms and personal clothing, eliminating secondary exposure routes.
Respiratory N95 or P100 particulate respirator[6].Required only if handling outside a certified fume hood (which is strongly discouraged) to filter out aerosolized β -lactam haptens.

Operational Workflow: Safe Handling & Solvation Protocol

This protocol is designed as a self-validating system : each procedural step contains a verification check to ensure the success of the previous action, minimizing exposure risk.

Step 1: Primary Containment Verification

  • Action: Activate the chemical fume hood and verify the digital face velocity monitor reads between 80–100 feet per minute (fpm)[1].

  • Validation: A physical tissue-paper test at the sash opening confirms negative pressure. This ensures any aerosolized particulates are immediately captured before reaching the operator's breathing zone.

Step 2: Static Mitigation and Weighing

  • Action: Utilize an anti-static ionizer fan within the hood. Weigh the compound using a grounded, anti-static micro-spatula into a pre-tared, sealable glass vial.

  • Causality: Fine organic powders hold static charges and can spontaneously aerosolize when manipulated. Anti-static tools neutralize this kinetic risk, preventing the powder from "jumping" out of the weighing boat.

Step 3: Solvation under Inert Atmosphere

  • Action: Purge the receiving vial with Argon[2]. Slowly add an anhydrous solvent (e.g., Dichloromethane or DMSO)[1].

  • Causality: Argon displaces ambient moisture, preventing the premature hydrolysis of the sensitive β -lactam ring. Dichloromethane effectively dissolves lipophilic chlorinated compounds but requires strict fume hood containment due to its volatility and potential carcinogenicity[1].

Step 4: Sealed Transfer

  • Action: Cap the vial with a PTFE-lined septum and wrap the seal tightly with Parafilm. Transfer the solvated intermediate to the secondary reaction vessel using a gas-tight syringe to maintain the inert atmosphere.

Process Visualization

G A 1. Fume Hood Prep & PPE Verification B 2. Anti-Static Weighing (Minimize Aerosolization) A->B C 3. Solvation in Anhydrous DCM/DMSO B->C Spill Spill Detected? B->Spill Risk Point D 4. Sealed Transfer & Storage (Argon) C->D C->Spill W Halogenated Waste Segregation D->W Post-Assay Spill->D No E Spill Protocol: Damp Absorbent Cover Spill->E Yes F Non-Sparking Collection E->F F->W

Operational workflow for handling, solvation, and spill response of the azetidin-2-one compound.

Spill Response & Waste Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Emergency Spill Response:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase the fume hood exhaust to maximum capacity[4].

  • Containment (No Dry Sweeping): Never dry-sweep the powder, as this will generate a massive aerosol cloud. Instead, gently cover the spilled material with damp absorbent pads (using water or a mild surfactant) to suppress dust formation[4].

  • Collection: Use non-sparking tools to scoop the damp absorbent and spilled material into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a solvent capable of dissolving the compound (e.g., isopropanol or acetone), followed by a thorough soap and water wash.

Waste Disposal Plan:

  • Classification: All consumables (gloves, vials, spatulas) and chemical remnants must be strictly segregated into the "Halogenated Organic Waste" stream due to the C3 chlorine atom[5].

  • Incompatibility Warning: Do not mix this waste with strong acids, bases, or general aqueous waste streams. Strong nucleophiles can trigger an exothermic ring-opening of the azetidin-2-one core, potentially releasing uncharacterized and hazardous byproducts.

  • Labeling: Clearly label the waste container as "Toxic/Halogenated Organic - Beta-Lactam Derivative" to ensure Environmental Health and Safety (EHS) teams process it via high-temperature incineration.

References

  • ACS Publications. "Design, Synthesis, and Proposed Active Site Binding Analysis of Monocyclic 2-Azetidinone Inhibitors." Available at:[Link]

  • ACS Publications. "Site-Divergent C–H Bond Functionalization and Halogenated Waste Protocols." Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.